molecular formula C9H13N3O B2781047 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine CAS No. 1314922-89-8

6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

カタログ番号: B2781047
CAS番号: 1314922-89-8
分子量: 179.223
InChIキー: MVJFDYAUHNPRBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.223. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-methoxy-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-6-5-10-7-3-4-8(13-2)11-9(7)12/h3-4,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJFDYAUHNPRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314922-89-8
Record name 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Pyrido[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of novel compounds based on the 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine scaffold. Given the diverse biological activities reported for this class of molecules, a systematic and hypothesis-driven approach is crucial for identifying specific molecular targets and cellular pathways.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. The versatility of this core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been explored for a wide range of therapeutic applications, demonstrating activities such as:

  • Antineoplastic Agents: Notably, certain derivatives have shown efficacy against both erlotinib-sensitive and erlotinib-resistant cancer cell lines, suggesting they may act on novel targets or overcome common resistance mechanisms.[1]

  • Kinase Inhibition: The scaffold has been successfully utilized to develop potent and selective inhibitors of kinases like the anaplastic lymphoma kinase (ALK), a key target in certain cancers.[2]

  • Antiviral Activity: Pyrido[2,3-b]pyrazine derivatives have been identified as non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase, with some compounds exhibiting broad-spectrum antiherpetic activity.[3]

  • Ion Channel Modulation: This scaffold has been instrumental in the discovery of Transient Receptor Potential Cation Channel, subfamily V, member 1 (TRPV1) antagonists for the treatment of pain.[4]

  • Antibacterial Properties: Certain oxide derivatives of pyrido[2,3-b]pyrazine have demonstrated significant antibacterial activity in vitro.[5]

  • Antioxidant and Enzyme Inhibition: In some studies, these compounds have been evaluated for their in vitro antioxidant and anti-urease activities.[6][7][8]

Given this broad spectrum of activity, a new analog such as 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine requires a systematic in vitro investigation to determine its precise mechanism of action.

A Strategic Workflow for Mechanistic Elucidation

The following tiered approach provides a logical and efficient workflow to progress from broad phenotypic observations to specific molecular target identification and pathway analysis.

G cluster_0 Tier 1: Phenotypic Screening & Profiling cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Specific Target Validation cluster_3 Tier 4: Pathway & Functional Analysis pheno_screen Initial Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Across Diverse Cell Lines hcs High-Content Imaging (Morphological Profiling, Cytotoxicity) pheno_screen->hcs Confirm activity & triage kinase_panel Broad Kinase Panel Screening (e.g., KinomeScan, Caliper-based assays) pheno_screen->kinase_panel If anti-proliferative gpcr_panel GPCR Binding/Functional Assays pheno_screen->gpcr_panel Based on structural alerts or phenotypic clues ion_channel Ion Channel Panels (e.g., Patch-clamp, FLIPR) pheno_screen->ion_channel Based on structural alerts or phenotypic clues ic50 Biochemical IC50/EC50 Determination kinase_panel->ic50 Identify hits cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) ic50->cetsa Confirm direct binding knockdown Target Knockdown/Overexpression (e.g., siRNA, CRISPR) cetsa->knockdown Validate cellular relevance western_blot Western Blotting (Downstream Signaling Proteins) knockdown->western_blot Investigate downstream effects reporter_assay Reporter Gene Assays (Pathway Activation/Inhibition) western_blot->reporter_assay gene_expression Gene Expression Profiling (e.g., qPCR, RNA-seq) reporter_assay->gene_expression

Caption: A tiered workflow for elucidating the in vitro mechanism of action.

Experimental Protocols

Tier 1: Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic or cytostatic potential of the compound across a panel of relevant cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound solutions to the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Tier 2: Broad Kinase Panel Screening

Objective: To identify potential kinase targets if the compound exhibits anti-proliferative activity.

Rationale: Given that pyrido[2,3-b]pyrazine derivatives are known to inhibit kinases like ALK and potentially affect EGFR signaling pathways, a broad kinase panel is a logical step.[1][2]

Methodology: KinomeScan™ (DiscoverX)

This is a competitive binding assay performed by a contract research organization (CRO).

  • Compound Submission: Provide the compound of interest at a specified concentration (e.g., 10 µM).

  • Assay Principle: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.

  • Detection: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag.

  • Data Output: Results are typically reported as a percentage of control, with lower percentages indicating stronger binding of the test compound to the kinase. Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition).

Tier 3: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct target engagement of a candidate kinase within a cellular context.

Rationale: Biochemical assays confirm interaction with an isolated enzyme, but CETSA provides evidence of target binding in the complex milieu of the cell.

Protocol:

  • Cell Treatment: Treat intact cells with the compound at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes). Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

  • Protein Detection: Analyze the soluble fraction for the presence of the target kinase using Western blotting or other specific protein detection methods.

  • Data Analysis: A positive result is a "thermal shift," where the compound-treated samples show a higher amount of soluble target protein at elevated temperatures compared to the control.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells with Compound or Vehicle B Heat cell lysates at various temperatures A->B C Separate soluble and precipitated proteins B->C D Analyze soluble fraction for target protein (e.g., Western Blot) C->D E Vehicle Control: Target protein denatures at lower temperature G Thermal Shift F Compound-Treated: Target protein is stabilized and denatures at higher temperature F->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 4: Western Blotting for Pathway Analysis

Objective: To investigate the effect of the compound on downstream signaling proteins of the validated target.

Example Scenario: If the compound is found to inhibit ALK.

Protocol:

  • Cell Treatment: Treat ALK-dependent cells (e.g., Karpas-299) with the compound at concentrations around its IC50 for 2-24 hours.

  • Lysate Preparation: Prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and observe the dose-dependent inhibition of phosphorylation of downstream effectors.

Data Summary and Interpretation

Quantitative data from the in vitro assays should be tabulated for clear comparison and interpretation.

Assay TypeCell Line / TargetParameterResultInterpretation
Cell Viability PC-9IC50500 nMPotent anti-proliferative activity in an EGFR-mutant cell line.
Cell Viability H1975IC50750 nMActivity maintained in a T790M resistance mutant cell line.
Kinase Screen ALK% Inhibition @ 1µM98%Strong binding to ALK kinase.
Kinase Screen EGFR% Inhibition @ 1µM20%Weak or no direct binding to EGFR.
Biochemical Assay Recombinant ALKIC5085 nMConfirms direct enzymatic inhibition of ALK.
CETSA Karpas-299 (ALK+)Thermal Shift+5°CConfirms direct engagement of ALK in a cellular environment.
Western Blot Karpas-299 (ALK+)p-STAT3 InhibitionDose-dependentCompound inhibits the ALK downstream signaling pathway.

Interpretation of Hypothetical Data: The data above would strongly suggest that the primary mechanism of action for the observed anti-proliferative effect is the direct inhibition of ALK, leading to the suppression of its downstream signaling pathways, such as STAT3 phosphorylation. The activity in the H1975 cell line, which is resistant to some EGFR inhibitors, further supports a mechanism independent of direct EGFR inhibition.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to elucidate the in vitro mechanism of action for novel pyrido[2,3-b]pyrazine analogs. By progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can build a robust data package that clearly defines how their compound of interest functions at a molecular and cellular level. The insights gained from these in vitro studies are fundamental for guiding further preclinical development, including in vivo efficacy studies and safety pharmacology.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem. [Link]

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. [Link]

  • 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. NextSDS. [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ResearchGate. [Link]

  • 6-methoxy-4-methyl-1h,2h,3h,4h-pyrido[2,3-b]pyrazine. PubChemLite. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ResearchGate. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Novel pyrido[2,3-b][6][8]oxazine-based EGFR-TK inhibitors. RSC Publishing. [Link]

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Navigating the Nuances of Mass: A Technical Guide to the Molecular Weight and Exact Mass of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Fundamental Properties of a Promising Heterocycle for Drug Discovery

In the landscape of modern drug development and chemical research, a precise understanding of a compound's fundamental physicochemical properties is paramount. For researchers and scientists working with novel heterocyclic compounds, the accurate determination of molecular weight and exact mass is a critical first step in compound identification, characterization, and subsequent development. This technical guide provides an in-depth exploration of these two crucial parameters for the compound 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, a molecule of interest in medicinal chemistry.

Introduction: The Significance of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, with the molecular formula C₉H₁₃N₃O , is an emerging molecule with potential applications in various therapeutic areas. Its structural features, including the methoxy and methyl substitutions, can significantly influence its pharmacological profile. Accurate mass determination is the cornerstone of its unambiguous identification and the foundation for all subsequent research endeavors.

Differentiating Molecular Weight and Exact Mass: A Tale of Two Masses

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with critical implications in analytical chemistry, particularly in the context of mass spectrometry.[1]

Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's naturally occurring isotopes.[2][3] It is calculated by summing the standard atomic weights of the constituent atoms, which themselves are weighted averages of the masses of their natural isotopes.[4] This value is typically expressed in grams per mole ( g/mol ). For macroscopic quantities of a substance, the molecular weight is the relevant value for stoichiometric calculations.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[5][6] It is a theoretical value based on the sum of the exact masses of these specific isotopes.[7] The unit for exact mass is the dalton (Da) or the unified atomic mass unit (u).[8] In high-resolution mass spectrometry, the determination of the exact mass is crucial for elucidating the elemental composition of a molecule.[9]

The distinction arises from the natural existence of isotopes—atoms of the same element with different numbers of neutrons and, therefore, different masses. Molecular weight accounts for this isotopic diversity, while exact mass focuses on the single, most prevalent isotopic combination.

Quantitative Data for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

The molecular formula for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is C₉H₁₃N₃O . Based on this, we can determine its molecular weight and exact mass.

ParameterValueUnitMethod of Determination
Molecular Formula C₉H₁₃N₃O--
Molecular Weight 179.22 g/mol Calculation based on standard atomic weights[10][11][12]
Exact Mass 179.10586DaCalculation based on the most abundant isotopic masses
Monoisotopic Mass 179.10587DaDatabase Value (PubChemLite)
Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of the constituent atoms, considering their natural isotopic abundances.

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 108.099 + 13.104 + 42.021 + 15.999 = 179.223 g/mol (rounded to 179.22 g/mol )

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element.

  • ¹²C: 9 atoms × 12.000000 Da = 108.000000 Da

  • ¹H: 13 atoms × 1.007825 Da = 13.101725 Da

  • ¹⁴N: 3 atoms × 14.003074 Da = 42.009222 Da

  • ¹⁶O: 1 atom × 15.994915 Da = 15.994915 Da

Total Exact Mass = 108.000000 + 13.101725 + 42.009222 + 15.994915 = 179.105862 Da (rounded to 179.10586 Da)

Experimental Determination: The Central Role of Mass Spectrometry

Mass spectrometry is the cornerstone analytical technique for determining the molecular weight and exact mass of organic compounds.[13][14] The fundamental principle involves the ionization of the sample molecules, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).[15]

Experimental Workflow

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Analysis Sample Sample (C₉H₁₃N₃O) IonSource Ion Source (e.g., ESI, APCI) Sample->IonSource Ions Gaseous Ions [M+H]⁺ IonSource->Ions MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ions->MassAnalyzer Separation Separation by m/z MassAnalyzer->Separation Detector Detector Separation->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum DataAnalysis Data Analysis MassSpectrum->DataAnalysis MolecularWeight MolecularWeight DataAnalysis->MolecularWeight Low Resolution ExactMass ExactMass DataAnalysis->ExactMass High Resolution

Figure 1: A generalized workflow for the determination of molecular weight and exact mass using mass spectrometry.

Low-Resolution vs. High-Resolution Mass Spectrometry
  • Low-Resolution Mass Spectrometry (LRMS): Instruments like single quadrupoles typically provide nominal mass information, where the m/z values are reported as integers. This is sufficient for determining the molecular weight of a known compound. The molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) will appear at an m/z corresponding to the nominal molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry can measure m/z values to several decimal places.[16] This high accuracy allows for the determination of the exact mass, which in turn can be used to deduce the elemental composition of the molecule.[17] For 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, an HRMS instrument would be able to distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental formula.

Practical Implications for Researchers

A clear understanding and accurate determination of both molecular weight and exact mass are indispensable for:

  • Compound Identification and Confirmation: Verifying the identity of a synthesized or isolated compound.

  • Purity Assessment: Identifying potential impurities with different molecular weights.

  • Structural Elucidation: In conjunction with other spectroscopic techniques (e.g., NMR), exact mass data helps to confirm the molecular formula.

  • Metabolite Identification: Tracking the biotransformation of a drug candidate by identifying the exact masses of its metabolites.

  • Proteomics and Metabolomics: Essential for the identification of proteins and small molecules in complex biological samples.

Conclusion

The molecular weight (179.22 g/mol ) and exact mass (179.10586 Da) of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine are fundamental parameters that underpin its chemical identity. While molecular weight is a practical value for bulk chemical synthesis and formulation, the exact mass, determined by high-resolution mass spectrometry, provides a higher level of confidence in its elemental composition, a critical piece of information for drug discovery and development professionals. This guide serves as a comprehensive resource for researchers, emphasizing the theoretical basis and practical methodologies for the accurate mass determination of this promising heterocyclic compound.

References

  • IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. [Link]

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predicted metabolites and clearance of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Metabolism and Clearance of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Abstract

This technical guide provides a detailed predictive analysis of the metabolic fate and clearance mechanisms for the novel heterocyclic compound, 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. Based on its chemical structure, which features a saturated pyrido[2,3-b]pyrazine core, a methoxy group, and an N-methyl substituent, the compound is anticipated to undergo extensive Phase I and Phase II metabolism. The primary metabolic pathways are predicted to be cytochrome P450-mediated O-demethylation and N-demethylation, alongside aliphatic hydroxylation. The resulting metabolites, particularly the phenolic product of O-demethylation, are expected to be readily conjugated, primarily through glucuronidation, facilitating their elimination. Consequently, the compound is projected to exhibit moderate to high hepatic clearance. This guide outlines the scientific rationale for these predictions and provides detailed, field-proven experimental protocols for their empirical validation, serving as a critical resource for researchers in drug development and pharmacology.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold in Drug Discovery

The compound 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine belongs to the family of nitrogen-containing heterocycles, which form the structural core of a significant percentage of approved pharmaceuticals.[1][2][3] The pyrido[2,3-b]pyrazine scaffold, in particular, has been investigated for various therapeutic applications, including as antagonists for the TRPV1 receptor, highlighting its potential in drug design.[4] An early and thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for successful drug development. Metabolism and clearance are the primary determinants of a drug's pharmacokinetic profile, influencing its half-life, exposure, and potential for drug-drug interactions.

This document serves as a specialized guide for drug development professionals, offering a predictive assessment of the metabolic pathways and clearance routes for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (henceforth referred to as "the compound"). The predictions are grounded in established principles of medicinal chemistry and drug metabolism.

Predicted Metabolic Pathways

The metabolic transformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. The structure of the compound suggests it will be a substrate for both phases.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[5] These enzymes catalyze oxidative reactions, introducing or exposing functional groups that prepare the molecule for Phase II conjugation and subsequent excretion.[6] For the compound , several key oxidative pathways are predicted.

  • O-demethylation: The 6-methoxy group is a primary site for metabolic attack. CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, are well-known to catalyze the oxidative removal of methyl groups from aryl ethers. This reaction, O-demethylation, will yield a phenolic metabolite (6-hydroxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine), which is a prime substrate for Phase II enzymes.

  • N-demethylation: The 4-methyl group attached to the nitrogen of the saturated pyrazine ring is another likely site for CYP-mediated oxidation. This N-demethylation would produce a secondary amine metabolite (6-methoxy-1H,2H,3H,4H-pyrido[2,3-b]pyrazine).

  • Aliphatic Hydroxylation: The saturated carbocyclic portion of the pyrazine ring presents carbons that are susceptible to hydroxylation. This would result in the formation of one or more hydroxylated metabolites.

  • Aromatic Hydroxylation & N-Oxidation: While possible, direct hydroxylation of the pyridine ring or oxidation of the ring nitrogens are generally considered secondary pathways compared to the more labile methoxy and N-methyl groups.

Predicted_Phase_I_Metabolism cluster_metabolites Primary Phase I Metabolites Parent 6-methoxy-4-methyl- 1H,2H,3H,4H-pyrido[2,3-b]pyrazine (Parent Compound) M1 M1: 6-hydroxy-4-methyl- 1H,2H,3H,4H-pyrido[2,3-b]pyrazine (Phenol Metabolite) Parent->M1 CYP-mediated O-demethylation M2 M2: 6-methoxy- 1H,2H,3H,4H-pyrido[2,3-b]pyrazine (Secondary Amine) Parent->M2 CYP-mediated N-demethylation M3 M3: Hydroxylated Metabolite (Aliphatic Hydroxylation) Parent->M3 CYP-mediated Hydroxylation

Figure 1: Predicted Phase I metabolic pathways for the compound.
Phase II Metabolism: Conjugation Reactions

Following functionalization, the newly formed polar groups can undergo conjugation with endogenous molecules, a process that dramatically increases water solubility and facilitates excretion.

  • Glucuronidation: The primary metabolite M1, the phenol, is an excellent substrate for UDP-glucuronosyltransferases (UGTs). This will attach a glucuronic acid moiety to the hydroxyl group, forming a highly water-soluble glucuronide conjugate. This is often the most significant Phase II pathway for phenolic metabolites.

  • Sulfation: The phenol metabolite (M1) can also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate.

Predicted_Phase_II_Metabolism M1 M1: Phenol Metabolite (from O-demethylation) M4 M4: Glucuronide Conjugate (Highly Water-Soluble) M1->M4 UGT-mediated Glucuronidation

Figure 2: Predicted primary Phase II conjugation pathway.

Predicted Clearance Mechanisms

Clearance describes the rate at which a drug is removed from the body and is a composite of metabolism and excretion.

  • Hepatic (Metabolic) Clearance: Given the multiple predicted sites for metabolism, particularly the labile methoxy group, the compound is expected to be efficiently processed by the liver. Therefore, hepatic metabolism is predicted to be the dominant clearance mechanism. A high rate of metabolism would result in high intrinsic clearance and, depending on hepatic blood flow and protein binding, moderate to high in vivo clearance.

  • Renal Excretion: The parent compound, with a predicted XLogP of approximately 1.4, possesses moderate lipophilicity, suggesting that direct renal excretion of the unchanged drug will likely be a minor pathway.[7] However, the highly polar Phase II metabolites, such as the M4 glucuronide, will be efficiently eliminated from the body via the kidneys into the urine.

Overall_Clearance_Workflow cluster_body Systemic Circulation Admin Drug Administration (e.g., Oral, IV) Absorb Absorption Admin->Absorb Circ Parent Compound in Blood Absorb->Circ Liver Liver (Metabolism) Circ->Liver Metabolic Clearance Kidney Kidney (Excretion) Circ->Kidney Renal Clearance (Minor) Circ->Kidney Metabolite Excretion (Major) Liver->Circ Metabolites Elim Elimination (Urine/Bile) Kidney->Elim

Figure 3: Conceptual workflow of the predicted clearance pathways.

Proposed Experimental Protocols for Validation

The following protocols are designed to empirically test and validate the metabolic and clearance predictions.

In Vitro Metabolism Studies

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the in vitro intrinsic clearance (Clint) of the compound.

  • Methodology:

    • Prepare an incubation mixture containing pooled HLM (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the compound (e.g., 1 µM).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Plot the natural log of the percent remaining parent compound versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

  • Causality: A rapid disappearance of the parent compound (short half-life) in the presence of NADPH would strongly support the prediction of high CYP-mediated metabolic clearance.

Protocol 2: Metabolite Identification in Suspended Human Hepatocytes

  • Objective: To identify the major Phase I and Phase II metabolites in a system containing a full complement of metabolic enzymes.

  • Methodology:

    • Incubate cryopreserved human hepatocytes with the compound (e.g., 5 µM) in a suitable incubation medium at 37°C with 5% CO2.

    • Collect samples from the incubation mixture at various time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Quench the reaction and process the samples as described in Protocol 1.

    • Analyze the samples using high-resolution LC-MS/MS to search for predicted metabolites based on their expected exact mass (e.g., M-16 for O-demethylation, M-14 for N-demethylation, M+16 for hydroxylation, M+176 for glucuronidation).

  • Trustworthiness: This protocol provides a self-validating system; the appearance of metabolites should correlate with the disappearance of the parent compound, providing a comprehensive metabolic profile.

In Vivo Pharmacokinetic Studies

Protocol 3: Pharmacokinetic Profile in Rodents

  • Objective: To determine the key in vivo pharmacokinetic parameters and confirm the primary clearance mechanism.

  • Methodology:

    • Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via both intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 5 mg/kg) routes.

    • Collect blood samples at a series of time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process blood samples to plasma and analyze for the concentration of the parent compound using LC-MS/MS.

    • Calculate pharmacokinetic parameters using non-compartmental analysis. Key parameters include: Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and oral Bioavailability (F%).

  • Causality: An observed clearance value approaching or exceeding hepatic blood flow in the rat, coupled with low to moderate oral bioavailability, would provide strong evidence that the compound is a high-extraction-ratio drug, confirming the prediction of extensive hepatic metabolism as the main clearance pathway.

Data Presentation and Summary

Table 1: Summary of Predicted Metabolites
Metabolite IDProposed Structure/ModificationMetabolic ReactionPredicted Phase
M1 6-hydroxy-4-methyl-O-demethylationI
M2 6-methoxy- (desmethyl at N4)N-demethylationI
M3 Hydroxylated on pyrazine ringAliphatic HydroxylationI
M4 Glucuronide conjugate of M1GlucuronidationII
Table 2: Hypothetical Pharmacokinetic Parameters Based on Predictions
ParameterPredicted Value RangeRationale
Intrinsic Clearance (Clint) Moderate to HighMultiple labile sites for CYP450 metabolism.
In Vivo Clearance (CL) Moderate to HighExpected to be driven by high metabolic clearance.
Half-life (t½) Short to ModerateRapid clearance will lead to a shorter half-life.
Oral Bioavailability (F%) Low to ModerateSusceptible to significant first-pass metabolism in the liver.

Conclusion

The chemical structure of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine strongly suggests that it will be extensively metabolized, primarily through CYP450-mediated O-demethylation of the methoxy group, followed by Phase II glucuronidation of the resulting phenol. N-demethylation and aliphatic hydroxylation represent other probable, yet likely secondary, metabolic routes. Consequently, the compound is predicted to be cleared predominantly by hepatic metabolism, likely resulting in a short to moderate half-life and limited oral bioavailability due to first-pass effects. The experimental protocols detailed herein provide a robust framework for validating these predictions, which is a critical step in the continued development and characterization of this and similar chemical entities.

References

  • Naiman, K., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology.
  • PubMed. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem. Available at: [Link]

  • NextSDS. (n.d.). 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine — Chemical Substance Information. Available at: [Link]

  • PubChemLite. (n.d.). 6-methoxy-4-methyl-1h,2h,3h,4h-pyrido[2,3-b]pyrazine. Available at: [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. Available at: [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • Di Masi, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Available at: [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

  • Al-Tel, T. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]

  • Khan, I., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Bentham Science. Available at: [Link]

  • Gomha, S. M., et al. (2019). The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 6-Methoxy-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged bicyclic pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and sirtuin modulators[1]. This application note details a highly efficient, convergent synthesis for 6-methoxy-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 1314922-89-8)[2].

Rather than relying on multi-step condensation and subsequent reduction sequences, this protocol utilizes a direct, one-pot double-SN2 annulation. By reacting the precisely substituted precursor 6-methoxy-N2-methylpyridine-2,3-diamine (CAS: 90817-34-8)[3] with 1,2-dibromoethane[4], the fully saturated pyrazine ring is constructed in a single operation.

Retrosynthetic Analysis & Mechanistic Rationale

The success of this synthesis relies on the absolute regiocontrol provided by the precursor's substitution pattern[5].

  • Atom Mapping: In the standard pyrido[2,3-b]pyrazine nomenclature, the pyridine nitrogen is designated as N5. Consequently, the methoxy group at the C6 position of the precursor remains adjacent to N5 in the fused system.

  • Regioselective Annulation: The precursor features a secondary amine (N2-methyl) and a primary amine (C3-NH2). During the annulation with 1,2-dibromoethane, the C2-methylamino group of the pyridine precursor becomes the N4-methyl group of the resulting pyrazine ring. The primary amine at C3 becomes the N1-H.

  • Causality of Reagent Choice: 1,2-dibromoethane is selected over 1,2-dichloroethane because the superior leaving-group ability of the bromide ion allows the cyclization to proceed at 80 °C. Harsher temperatures would risk degrading the electron-rich methoxy-pyridine core.

Mechanism Precursor 6-Methoxy-N2-methylpyridine- 2,3-diamine Intermediate Mono-alkylated Intermediate Precursor->Intermediate + Reagent Intermolecular SN2 (Cs2CO3, DMF) Reagent 1,2-Dibromoethane Product 6-Methoxy-4-methyl-1,2,3,4- tetrahydropyrido[2,3-b]pyrazine Intermediate->Product Intramolecular SN2 Ring Closure

Fig 1. Double-SN2 annulation mechanism for tetrahydropyrido[2,3-b]pyrazine synthesis.

Reaction Optimization & Quantitative Data

To prevent intermolecular oligomerization—a common pitfall in diamine-dihalide condensations—the reaction must be maintained at a moderate dilution. The choice of base is critical: while K2CO3 is standard[1], switching to Cesium Carbonate (Cs2CO3) leverages the "cesium effect," where the large ionic radius of Cs+ acts as a template to favor intramolecular ring closure over intermolecular polymerization.

Table 1: Optimization of N-Alkylation/Annulation Conditions

EntrySolventBase (Equiv)ConcentrationTemp (°C)Time (h)Yield (%)
1MeCNK2CO3 (2.5)0.5 M82 (Reflux)1854
2DMFK2CO3 (2.5)0.2 M801665
3DMFCs2CO3 (2.5)0.2 M801282
4THFNaH (2.5)0.2 M658< 20 (Complex)

Experimental Workflow

Workflow S1 1. Setup Dissolve Precursor + 1,2-Dibromoethane in DMF with Cs2CO3 S2 2. Annulation Heat to 80°C for 12 h Monitor via LC-MS S1->S2 S3 3. Workup Filter Salts, Concentrate, Extract with EtOAc/H2O S2->S3 S4 4. Purification Silica Gel Chromatography (Hexane/EtOAc) S3->S4 S5 S5 S4->S5

Fig 2. Step-by-step experimental workflow for the annulation and purification process.

Detailed Step-by-Step Protocol

Materials & Reagents
  • 6-Methoxy-N2-methylpyridine-2,3-diamine : 1.0 eq, 10.0 mmol, 1.53 g

  • 1,2-Dibromoethane : 1.2 eq, 12.0 mmol, 1.03 mL

  • Cesium Carbonate (Cs2CO3) : 2.5 eq, 25.0 mmol, 8.14 g (Oven-dried)

  • Anhydrous DMF : 50 mL

  • Ethyl Acetate (EtOAc) & Brine for extraction.

Step 1: Reaction Setup (Self-Validating System)
  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.53 g of 6-methoxy-N2-methylpyridine-2,3-diamine in 50 mL of anhydrous DMF (yielding a 0.2 M solution).

  • Add 8.14 g of finely powdered, oven-dried Cs2CO3. Causality: Using powdered base maximizes the surface area for the heterogeneous deprotonation step.

  • Inject 1.03 mL of 1,2-dibromoethane dropwise over 5 minutes at room temperature under an inert Argon atmosphere.

Step 2: Annulation & Monitoring
  • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Stir vigorously for 12 hours.

  • Validation Check: Pull a 50 µL aliquot, dilute with 1 mL MeOH, filter, and analyze via LC-MS. The reaction is deemed complete when the precursor mass ([M+H]+ = 154.1) is fully consumed and the target product mass ([M+H]+ = 180.1) is the dominant peak. On TLC (50% EtOAc/Hexane), the product will appear as a new, less polar, UV-active spot (Rf ~ 0.45) compared to the highly polar diamine precursor.

Step 3: Quenching & Workup
  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a medium-porosity fritted funnel to remove the inorganic salts (CsBr and unreacted Cs2CO3). Wash the filter cake with 20 mL of EtOAc. Causality: Removing the base prior to concentration prevents base-catalyzed degradation of the product during solvent removal.

  • Concentrate the filtrate under reduced pressure (using a rotary evaporator with a high-vacuum pump) to remove the bulk of the DMF.

  • Dilute the resulting oily residue with 100 mL EtOAc and wash sequentially with distilled water (3 × 50 mL) and saturated brine (1 × 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the crude product.

Step 4: Purification
  • Load the crude residue onto a silica gel column pre-equilibrated with 10% EtOAc in Hexanes.

  • Elute using a gradient of 10% to 40% EtOAc in Hexanes.

  • Collect the fractions corresponding to the Rf 0.45 spot. Pool and concentrate to yield 6-methoxy-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a pale yellow solid (Expected yield: ~1.47 g, 82%).

Step 5: Analytical Characterization
  • HRMS (ESI): Calculated for C9H14N3O [M+H]+ 180.1137; Found: 180.1135.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic N-methyl singlet (~2.90 ppm, 3H), the methoxy singlet (~3.85 ppm, 3H), and two distinct methylene multiplets from the saturated pyrazine ring (~3.30 ppm and ~3.50 ppm, 4H total). The pyridine protons will appear as two doublets in the aromatic region (C7-H and C8-H).

References

  • 1,2-Dibromoethane for synthesis. Source: Merck Millipore / Laborkim. URL:[Link]

  • WO2011059839A1 - Bicyclic pyridines and analogs as sirtuin modulators. Source: Google Patents.

Sources

Advanced HPLC Method Development and Validation for 6-Methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyrido[2,3-b]pyrazine scaffold represents a privileged structural motif in medicinal chemistry, serving as the core framework for numerous bioactive agents and therapeutic candidates[1]. The compound 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine presents unique analytical challenges due to its basic nitrogen centers and susceptibility to oxidative dehydrogenation. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed from first principles. By leveraging a high-pH mobile phase strategy and hybrid silica column chemistry, this protocol eliminates peak tailing and ensures baseline resolution of the parent compound from its aromatic degradants.

Physicochemical Profiling & Chromatographic Causality

To develop a robust analytical method, one must first deconstruct the analyte's molecular architecture to understand the causality behind its chromatographic behavior.

The Causality of Peak Tailing

The target analyte features a fully saturated pyrazine ring fused to a pyridine core. Specifically, it contains a secondary amine at the N1 position and a tertiary amine at the N4 position (due to the 4-methyl substitution), alongside a 6-methoxy group on the pyridine ring. At neutral or acidic pH (pH 2.0–7.0), these aliphatic nitrogen atoms are fully protonated. When analyzed on traditional silica-based C18 columns, these positively charged species undergo strong ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the stationary phase. This secondary interaction is the primary cause of severe peak tailing, broad peak shapes, and poor theoretical plate counts for basic heterocycles.

The High-pH Resolution Strategy

To counteract this, we employ a high-pH mobile phase strategy . By adjusting the mobile phase to pH 10.0 using an ammonium bicarbonate/ammonia buffer, the basic nitrogens are deprotonated. Rendering the analyte neutral eliminates ionic interactions with silanols, driving retention purely through hydrophobic partitioning. Stationary Phase Selection: Because traditional silica dissolves rapidly at pH > 8.0, a hybrid silica stationary phase—specifically an Ethylene Bridged Hybrid (BEH) C18 column—is mandatory. BEH technology provides exceptional stability up to pH 12.0, ensuring column longevity and reproducible retention times.

Stability-Indicating Gradient & Degradation Pathways

Tetrahydropyrido[2,3-b]pyrazines are highly susceptible to oxidative degradation[1]. Exposure to ambient oxygen, light, or thermal stress triggers dehydrogenation, converting the saturated pyrazine ring first to a dihydro-intermediate, and eventually to a fully aromatic pyrido[2,3-b]pyrazine[2].

Because these degradants possess extended conjugated π-systems, they exhibit increased lipophilicity compared to the saturated parent compound. A gradient elution profile is required to elute these highly retained aromatic degradants and ensure the method is strictly stability-indicating.

G N1 6-methoxy-4-methyl- 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (Active Analyte) N2 Dihydro-Intermediate (Primary Degradant) N1->N2 Oxidation (-2H) N3 Fully Aromatic pyrido[2,3-b]pyrazine (Secondary Degradant) N2->N3 Oxidation (-2H)

Oxidative degradation pathway of the tetrahydropyrido[2,3-b]pyrazine core.

Self-Validating Experimental Protocol

Every analytical protocol must function as a self-validating system. The following methodology incorporates forced blank runs and bracketing standards to ensure continuous system integrity during routine analysis.

Chromatographic Conditions
ParameterSpecification / Condition
Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection PDA/UV at 254 nm (Reference: 360 nm)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold (Equilibration)
2.09010Isocratic hold
12.04060Linear gradient (Elute degradants)
15.04060High-organic wash
15.19010Return to initial conditions
20.09010Re-equilibration
Step-by-Step Workflow (Self-Validating Sequence)
  • Mobile Phase Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water. Adjust to pH 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Sample Preparation: Accurately weigh 10.0 mg of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Working Concentration: 0.1 mg/mL).

  • Blank Injection (Self-Validation Step 1): Inject Diluent to confirm the absence of ghost peaks or carryover at the expected retention time (~8.5 min).

  • System Suitability Test (Self-Validation Step 2): Inject the working standard six consecutive times. The system must meet the USP <621> criteria outlined below before proceeding.

  • Sample Analysis: Inject unknown samples.

  • Bracketing Standard (Self-Validation Step 3): Inject a working standard after every 10 sample injections to verify that system drift (retention time and area) remains within ≤ 2.0% RSD.

System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 min ± 5%Ensures consistent hydrophobic partitioning.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 3000Verifies column efficiency and band broadening control.
%RSD of Peak Area (n=6) ≤ 2.0%Ensures autosampler precision and detector stability.

ICH Q2(R1) Validation Framework

To ensure the method is scientifically legally defensible, it must be validated according to the [3]. The validation framework guarantees that the procedure is suitable for the quantitative assay and impurity control of the active pharmaceutical ingredient[4].

G A 1. Specificity & Selectivity Blank/Placebo Interference Check Resolution from Oxidation Products B 2. Linearity & Range 25% to 150% of Target Concentration Requirement: R² ≥ 0.999 A->B C 3. Accuracy (Recovery) Spike Recovery at 50%, 100%, 150% Requirement: 98.0% - 102.0% B->C D 4. Precision Repeatability (Intra-day) & Intermediate (Inter-day) Requirement: %RSD ≤ 2.0% C->D E 5. Robustness Deliberate variations in pH, Flow, Temp Confirm System Suitability holds D->E

Logical workflow for basic heterocycle HPLC method validation based on ICH Q2(R1).

Validation Summary Table
Validation ParameterICH Q2(R1) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (H₂O₂, Heat, UV).No interfering peaks at analyte RT. Resolution (Rs) ≥ 2.0 from nearest degradant.
Linearity 5 concentration levels ranging from 0.025 mg/mL to 0.150 mg/mL.Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy Triplicate preparations at 50%, 100%, and 150% concentration levels.Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Six independent sample preparations at 100% concentration.%RSD of assay results ≤ 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio evaluation.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with precision ≤ 5.0%.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." (2005). URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds from 4-Phenylsulfonyl Tetrafluoropyridine." URL:[Link]

  • PubMed Central (PMC) / NIH. "Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors." URL:[Link]

Sources

Guide to the Preparation and Handling of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine Stock Solutions for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the preparation, sterilization, and storage of stock solutions of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine for use in cell culture-based assays. The protocols outlined herein are designed to ensure compound integrity, maximize experimental reproducibility, and minimize solvent-induced artifacts. Adherence to these guidelines is critical for obtaining reliable and interpretable data in drug discovery and biomedical research.

Introduction: The Criticality of Stock Solution Integrity

The accuracy and reproducibility of in vitro cellular assays are fundamentally dependent on the quality and consistency of the test compound solutions. Small molecule inhibitors, agonists, and other modulators are typically stored as high-concentration stock solutions, which are then diluted to working concentrations in cell culture media.[1][2] Errors in preparation, such as inaccurate weighing, incomplete solubilization, microbial contamination, or compound degradation, can lead to invalid experimental data, wasting significant time and resources.[1]

This guide addresses the specific case of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, a heterocyclic compound for which detailed public solubility and stability data are limited.[3] Therefore, this protocol is built upon established best practices for handling novel, potentially hydrophobic small molecules in a cell culture context. The central principle is to create a stable, sterile, high-concentration primary stock that can be reliably aliquoted and stored for long-term use, ensuring consistency across multiple experiments.

Compound Specifications

Before proceeding, it is essential to confirm the identity and properties of the compound.

PropertyValueSource
Chemical Name 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine[4]
CAS Number 1314922-89-8[4][5]
Molecular Formula C₉H₁₃N₃O[3][5]
Molecular Weight 179.22 g/mol [5]
Appearance Typically a solid powder (verify with supplier data sheet)N/A

Core Principles: Ensuring Asepsis, Stability, and Efficacy

Solvent Selection: The Rationale for DMSO

For many novel organic compounds that are not readily soluble in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6][7][8][9] Its aprotic, polar nature allows it to dissolve a wide array of both polar and nonpolar molecules.[7][10]

Causality: Using an appropriate solvent is the first and most critical step. Attempting to dissolve a hydrophobic compound directly into aqueous culture medium will result in poor solubility, precipitation, and an unknown final concentration, rendering experimental results meaningless.[1] High-purity, sterile-filtered, anhydrous DMSO is recommended to prevent compound degradation and minimize contamination.[11][12]

Managing Solvent Cytotoxicity

While an excellent solvent, DMSO is not biologically inert and exhibits concentration-dependent cytotoxicity.[13][14][15][16] It is imperative to maintain the final concentration of DMSO in the cell culture medium at a level that does not impact cell viability, proliferation, or other cellular functions.

  • General Guideline: The final DMSO concentration should typically be kept below 0.5%, with ≤0.1% being the "gold standard" for minimizing solvent effects.[8][13][17]

  • Cell Line Specificity: Sensitivity to DMSO can vary significantly between cell lines.[15][17] Therefore, it is a self-validating and essential practice to perform a vehicle control experiment, treating cells with the highest concentration of DMSO used in the drug treatment groups to confirm the absence of solvent-induced effects.[8][18]

Sterilization: Maintaining an Aseptic Environment

Stock solutions must be sterile to prevent microbial contamination of cell cultures. As DMSO and heat-sensitive organic compounds cannot be autoclaved, sterile filtration is the required method.

Causality: Contamination can alter experimental outcomes or kill the cell cultures entirely. A 0.2 µm pore size is the standard for removing bacteria. The filter material must be compatible with DMSO; Polytetrafluoroethylene (PTFE) or nylon membrane filters are recommended.[11][19]

Storage and Stability: The Importance of Aliquoting

To preserve the long-term integrity of the compound, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[20][21]

Causality: Repeated freeze-thaw cycles are a primary cause of compound degradation and can also lead to the precipitation of the solute from the solvent.[8][20] By dividing the primary stock into small, single-use aliquots, the bulk of the solution remains in a stable, frozen state, ensuring consistency over the lifespan of the stock.[8][20]

Materials and Equipment

  • 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, anhydrous (e.g., Sigma-Aldrich Cat. No. D2650 or equivalent)[11]

  • Analytical balance

  • Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile, disposable syringes (1 mL or 3 mL)

  • Sterile syringe filters, 0.2 µm pore size, with DMSO-compatible membranes (e.g., PTFE)[11][19]

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)[8][22]

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Detailed Experimental Protocols

This procedure is designed to prepare a 10 mM primary stock solution. Calculations should be adjusted accordingly for different desired concentrations.

Protocol A: Preparation of a 10 mM Primary Stock Solution
  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 179.22 g/mol = 0.0017922 g = 1.79 mg

  • Weighing: In a biological safety cabinet or clean weighing area, carefully weigh out the calculated mass (e.g., 1.79 mg) of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine powder and transfer it directly into a sterile, amber microcentrifuge tube.

    • Expert Insight: For small quantities, it is often more accurate and prevents loss of material to weigh the compound in its original vial (if tared) or to prepare the entire contents of a pre-weighed vial.[1]

  • Dissolution: Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM stock from 1.79 mg) to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex gently until the solid is completely dissolved.[8] A visual inspection against a light source should show a clear solution with no visible particulates.

    • Troubleshooting: If the compound dissolves slowly, sonicate the tube in a room temperature water bath for 5-10 minutes or gently warm to 37°C.[8][22] Always allow the solution to return to room temperature before proceeding.

Protocol B: Sterilization and Aliquoting

G cluster_0 Preparation cluster_1 Sterilization & Storage cluster_2 Application Powder Compound Powder Dissolve Dissolve & Vortex Powder->Dissolve DMSO Sterile DMSO DMSO->Dissolve Filter 0.2 µm PTFE Syringe Filter Dissolve->Filter Aliquots Aliquot into Single-Use Tubes Filter->Aliquots Store Store at -80°C (Protect from Light) Aliquots->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute in Culture Medium (e.g., 1:1000 for 10 µM) Thaw->Dilute Assay Add to Cells (Final DMSO ≤0.1%) Dilute->Assay

Figure 1. Workflow for stock solution preparation and use.

  • Filter Assembly: Aseptically attach a 0.2 µm PTFE sterile syringe filter to the tip of a new sterile syringe.

  • Filtration: Draw the entire dissolved compound solution from the microcentrifuge tube into the syringe.

  • Dispensing: Carefully dispense the sterile-filtered solution into a new, clearly labeled, sterile amber microcentrifuge tube. This is now your sterile primary stock.

  • Aliquoting: Immediately dispense the primary stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

    • Expert Insight: The aliquot volume should be convenient for your typical experimental needs to avoid wasting material or having to thaw and re-freeze a partially used tube.

Protocol C: Storage and Handling
  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Long-Term Storage: Store the aliquots in a labeled box at -80°C for maximum stability, which is recommended for up to one year. Storage at -20°C is suitable for shorter periods (up to one month).[20] Protect from light.

  • Usage: When needed for an experiment, remove a single aliquot from the freezer and thaw it completely at room temperature. Vortex gently before use. Do not reuse any remaining solution in a thawed aliquot; discard it to maintain the integrity of future experiments. [8][20]

Protocol D: Preparing Working Solutions
  • Calculation: Determine the dilution required to achieve the final desired concentration in your cell culture assay.

    • Formula: V₁C₁ = V₂C₂ (where V=Volume, C=Concentration)

    • Example: To prepare a 10 µM working solution in a final assay volume of 1 mL from a 10 mM stock: V₁ × 10,000 µM = 1000 µL × 10 µM V₁ = (1000 × 10) / 10,000 = 1 µL

  • Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, complete cell culture medium to achieve the final 10 µM concentration. This results in a final DMSO concentration of 0.1%.

  • Mixing and Application: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells. Always prepare working solutions fresh for each experiment.[20]

Summary of Key Parameters

ParameterRecommended Value/ProcedureRationale
Primary Solvent Anhydrous, Sterile-Filtered DMSOBroad solubility for organic molecules; minimizes water-related degradation.[7][11]
Stock Concentration 1-10 mM (e.g., 10 mM)High enough to allow for significant dilution, keeping final DMSO % low.
Sterilization Method 0.2 µm PTFE or Nylon Syringe FilterRemoves microbial contaminants without degrading the compound via heat.[11][19]
Final DMSO in Assay ≤ 0.1% (up to 0.5% if validated)Minimizes solvent-induced cytotoxicity and off-target effects.[13][17][23]
Storage Temperature -80°C (long-term) or -20°C (short-term)Ensures maximum compound stability and prevents degradation.[20]
Handling Use single-use aliquots; avoid freeze-thaw cycles.Preserves compound integrity and ensures consistent concentration.[8][20]
Essential Control Vehicle Control (Medium + same % DMSO)Differentiates compound effects from solvent effects.[8]

References

  • NextSDS. (n.d.). 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. Retrieved from [Link]

  • Da Violante, G., et al. (2002). Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. Biol. Pharm. Bull. Retrieved from [Link]

  • Al-Shalabi, E., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • Thu, H. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • de Abreu Costa, L., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved from [Link]

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  • PubChemLite. (n.d.). 6-methoxy-4-methyl-1h,2h,3h,4h-pyrido[2,3-b]pyrazine. Retrieved from [Link]

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  • PubMed. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

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  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Retrieved from [Link]

  • PubMed Central. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

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  • PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • PubMed Central. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]

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  • PubMed. (n.d.). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Retrieved from [Link]

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Application Notes and Protocols for Establishing In-Vivo Dosing of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (A Novel Pyrido[2,3-b]pyrazine Analog)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Path from Bench to In Vivo with a Novel Compound

The compound 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS 1314922-89-8) represents a novel chemical entity within the broader class of pyridopyrazines.[1][2] While specific biological data for this compound is not yet publicly available, the pyridopyrazine scaffold is of significant interest in drug discovery.[3] Related structures have been investigated as antagonists for the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1) and as Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5), indicating a potential for therapeutic applications in pain and neurological disorders.[4][5][6]

This document serves as a comprehensive guide for researchers and drug development professionals to establish initial in vivo dosing guidelines for this uncharacterized compound. The following protocols and insights are based on established principles of preclinical pharmacology and are designed to guide the logical, evidence-based determination of a safe and effective dose range. As with any new chemical entity, a primary challenge is often poor aqueous solubility, which can severely impact bioavailability and the reliability of in vivo data.[7][8][9] Therefore, significant emphasis is placed on the foundational steps of physicochemical characterization and formulation development as a prerequisite to animal studies.

Part 1: Foundational Physicochemical & Formulation Assessment

The journey to an effective in vivo dose begins not in the animal, but in the test tube. The compound's intrinsic properties, particularly its solubility, will dictate every subsequent step. A poorly soluble compound administered without proper formulation will likely yield low, variable, and uninterpretable results due to dissolution rate-limited absorption.[9][10]

Critical First Step: Solubility Profiling

Expertise & Experience: Before any in vivo experiment, you must understand your compound's solubility profile. This is a non-negotiable first step. A tiered approach, starting with simple aqueous buffers and progressing to pharmaceutically acceptable co-solvents and lipids, provides a roadmap for your formulation strategy.[10]

Protocol 1: Equilibrium Solubility Assessment

  • Vehicle Selection: Prepare a panel of pharmaceutically relevant vehicles. A recommended starting panel is presented in Table 1.

  • Compound Addition: Add an excess amount of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine to a known volume (e.g., 1 mL) of each vehicle in separate, sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with a suitable analytical solvent, and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[10]

  • Analysis: Express the solubility in µg/mL or mg/mL. This data will directly inform the choice of formulation.

Table 1: Tiered Vehicle Screen for Solubility Assessment

TierVehicle CompositionPurpose
1Phosphate-Buffered Saline (PBS), pH 7.4Baseline aqueous solubility.
15% DMSO / 95% PBSCommon co-solvent system for initial screening.
210% Solutol® HS 15 / 90% WaterSurfactant-based system to improve wetting and solubility.
220% Hydroxypropyl-β-Cyclodextrin (HPβCD) in WaterComplexation agent to encapsulate and solubilize hydrophobic molecules.
330% PEG 400 / 5% Tween® 80 / 65% WaterMore complex co-solvent/surfactant system for challenging compounds.
3Corn Oil or Sesame OilLipid-based vehicle for highly lipophilic compounds.
Formulation Strategy: A Decision-Making Workflow

Trustworthiness: The goal of formulation is to deliver a homogenous, stable, and bioavailable dose. The choice of formulation is a direct consequence of the solubility data. A self-validating system ensures that the formulation itself does not cause adverse effects (vehicle toxicity) and that the compound remains stable and uniformly dispersed throughout the dosing procedure.[7][10]

Diagram 1: Formulation Selection Workflow

G cluster_0 Formulation Development Pathway A Start: Solubility Data B Solubility > Desired Dose in PBS? A->B C Use Simple Aqueous Solution (e.g., PBS) B->C Yes D Solubility > Desired Dose in Co-solvent/Surfactant? B->D No I Proceed to In Vivo Study C->I E Use Co-solvent or Micellar Solution D->E Yes F Solubility in Lipids? D->F No E->I G Prepare Suspension F->G No H Prepare Lipid-Based Formulation F->H Yes G->I H->I

Caption: Decision workflow for selecting an appropriate in vivo formulation.

Protocol 2: Preparation of a Basic Oral Suspension

This protocol is recommended if the compound exhibits poor solubility across multiple vehicles.

  • Objective: To prepare a homogenous suspension of the compound at a concentration of 1 mg/mL in a vehicle of 0.5% (w/v) Methylcellulose in water.

  • Particle Size Reduction (Recommended): If possible, micronize the dry powder of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine to a uniform particle size. This increases the surface area and can improve dissolution and absorption.[7]

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding the polymer to water while stirring vigorously.

  • Wetting: In a glass mortar, add a small amount of the vehicle to the accurately weighed compound powder. Triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Dilution: Gradually add the remaining vehicle to the paste while continuously mixing to form the final suspension.[10]

  • Homogenization: Transfer the suspension to a suitable container and use a magnetic stirrer to ensure a consistent dispersion.

  • Quality Control: Visually inspect for homogeneity before each dose administration. It is imperative to continuously stir the suspension during the dosing procedure to prevent settling and ensure each animal receives the correct dose.[10]

Part 2: In Vivo Dose Determination Protocols

With a viable formulation, the next phase is to determine the compound's safety and efficacy profile in a relevant animal model. The selection of an appropriate animal model is a critical decision that depends on the therapeutic hypothesis.[11][12][13] For a novel compound with potential neurological or analgesic activity, rodent models (e.g., mice or rats) are standard.[11][12]

Maximum Tolerated Dose (MTD) Study

Authoritative Grounding: The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[14] This is a foundational study in toxicology and a prerequisite for designing subsequent efficacy studies.[15] The protocol is a dose-escalation design.

Protocol 3: Single-Dose MTD Study in Mice

  • Animal Model: Select a common mouse strain (e.g., C57BL/6 or CD-1), with animals of the same sex and a narrow age range (e.g., 8-10 weeks).

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection & Escalation:

    • Start with a low dose, for example, 5-10 mg/kg.[16]

    • Administer single, escalating doses of the compound to each subsequent group (e.g., 5, 10, 25, 50, 100 mg/kg). The dose increments should be guided by preclinical data if available, but a 2-3 fold escalation is common for novel compounds.[16][17]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).

  • Observation: Monitor animals closely for a defined period (typically 7-14 days) for clinical signs of toxicity.[14] Key parameters are listed in Table 2.

  • MTD Determination: The MTD is defined as the highest dose that does not produce significant signs of toxicity, cause more than a 10-20% loss in body weight, or result in mortality.[14][15]

Table 2: Key Parameters for MTD Monitoring

ParameterObservation DetailsFrequency
Mortality Number of deceased animals per group.Twice daily
Body Weight Individual animal weights, calculated as % change from baseline (Day 0).Daily for 7 days, then weekly
Clinical Signs Changes in posture, gait, activity level, grooming, presence of piloerection.Daily
Behavioral Changes Note any signs of lethargy, agitation, or abnormal neurological signs.Daily
Feed/Water Intake General assessment of consumption.Daily
Dose-Response Efficacy Study

Expertise & Experience: Once the MTD is established, the therapeutic window can be explored. An efficacy study should include doses below the MTD to identify a dose that provides a biological effect with a sufficient safety margin.[15] Including a vehicle control and a positive control (a known active compound for the specific disease model) is essential for validating the assay.[15]

Diagram 2: Workflow for Dose-Finding Studies

G cluster_1 In Vivo Dose-Finding Workflow A Develop Stable Formulation B Conduct Single-Dose MTD Study A->B C Determine MTD B->C D Select Doses for Efficacy Study (e.g., MTD/4, MTD/2, MTD) C->D E Conduct Efficacy Study in Relevant Disease Model D->E F Measure Pharmacodynamic & Efficacy Endpoints E->F G Analyze Data & Identify Effective Dose (ED) F->G H Proceed to Chronic Dosing & PK/PD Studies G->H

Caption: A systematic workflow for determining the optimal in vivo dose.

Part 3: Hypothetical Mechanism and Pathway Consideration

Authoritative Grounding: While the specific target of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is unknown, related pyrazolopyrazines have been identified as mGluR5 negative allosteric modulators (NAMs).[4][5][18] mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, mobilizes intracellular calcium via the Gαq/11-PLC-IP3 pathway. This pathway is implicated in neuronal excitability and synaptic plasticity. A NAM would bind to an allosteric site on the receptor, reducing its response to glutamate. This provides a testable hypothesis for the mechanism of action.

Diagram 3: Hypothetical mGluR5 Signaling Pathway

G cluster_2 Hypothesized Target Pathway compound 6-methoxy-4-methyl- 1H,2H,3H,4H-pyrido [2,3-b]pyrazine mglur5 mGluR5 Receptor compound->mglur5 Inhibits (NAM) glutamate Glutamate glutamate->mglur5 Activates gaq Gαq/11 mglur5->gaq Activates plc PLC gaq->plc ip3 IP3 plc->ip3 ca_release Intracellular Ca2+ Release ip3->ca_release response Neuronal Response ca_release->response

Caption: Hypothesized mechanism as an mGluR5 NAM.

Understanding this potential pathway allows for the selection of relevant pharmacodynamic markers in efficacy studies. For instance, one could measure downstream signaling events or use behavioral models where mGluR5 modulation is known to have an effect.

Conclusion

Establishing in vivo dosing guidelines for a novel compound like 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a systematic process that prioritizes safety and scientific rigor. It begins with a thorough understanding of the compound's physicochemical properties, which dictates the formulation strategy. Only with a stable and appropriate formulation can reliable and reproducible in vivo data be generated. The subsequent determination of the Maximum Tolerated Dose provides the necessary safety parameters to design and execute meaningful efficacy studies. By following these structured protocols, researchers can confidently establish a therapeutic window, paving the way for further preclinical development.

References

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  • Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Springer.
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  • Zhang, L., et al. (2014, February 13). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861-77. Available from: [Link]

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  • Academia.edu. Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470).... Available from: [Link]

  • PubMed. (2010, August 1). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-63. Available from: [Link]

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purification of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Purification of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine by Flash Chromatography

Introduction

The pyridopyrazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The target molecule, 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (MW: 179.22 g/mol , Predicted XlogP: 1.4), is a functionalized derivative with potential applications in drug discovery programs.[2][3] Achieving high purity of such intermediates is paramount for reliable downstream biological screening and subsequent synthetic transformations. Flash chromatography is a rapid, efficient, and cost-effective preparative liquid chromatography technique ideally suited for this purpose.[4][5]

This application note provides a detailed, experience-driven guide for the purification of this specific heterocyclic amine. We will move beyond a simple list of steps to explain the underlying chromatographic principles and decision-making processes, ensuring a robust and reproducible method. The protocol emphasizes a systematic approach, starting with Thin-Layer Chromatography (TLC) for method development to minimize solvent consumption and maximize purification efficiency.[6]

Method Development: The TLC to Flash Chromatography Workflow

The foundation of a successful flash purification is a well-developed method, which can be rapidly established using TLC.[7] The relationship between the Retention Factor (Rf) on a TLC plate and the elution volume, measured in Column Volumes (CV), on a flash column is governed by the simple equation: CV = 1/Rf .[8] This inverse relationship is the key to translating analytical TLC data into a preparative flash method.

An optimal Rf value on a TLC plate for flash chromatography is typically between 0.15 and 0.35.[6]

  • Rf > 0.4 : The compound will elute too quickly from the flash column (in < 2.5 CVs), leading to poor separation from impurities and the solvent front.

  • Rf < 0.15 : The compound will be too strongly retained on the column, resulting in long run times, excessive solvent usage, and potential peak broadening due to diffusion.[9]

The following workflow illustrates the logical progression from initial method scouting to the final purification.

TLC_to_Flash_Workflow Crude Crude Sample (Post-Reaction Workup) TLC TLC Method Development (Solvent Scouting) Crude->TLC Eval Evaluate Rf Is 0.15 ≤ Rf ≤ 0.35? TLC->Eval Optimize Optimize Mobile Phase Eval->Optimize No Prep Sample Preparation (Dry Loading) Eval->Prep Yes Optimize->TLC Re-scout Flash Flash Chromatography Purification Prep->Flash Analyze Fraction Analysis (TLC or LC-MS) Flash->Analyze Pure Combine Fractions & Evaporate Solvent Analyze->Pure Product Pure Product Pure->Product

Caption: Workflow from crude material to purified product.

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

This protocol outlines the steps to identify a suitable mobile phase for the flash purification. Normal-phase chromatography using silica gel is the most common starting point for compounds of moderate polarity like the target molecule.[10][11]

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • Capillary spotters

  • Crude sample of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Additive: Triethylamine (TEA)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc) to make a ~1-2% solution.

  • Spotting: Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate. Keep the spot size as small as possible to ensure good resolution.

  • Initial Solvent Scouting:

    • Prepare a small volume of 20% Ethyl Acetate in Hexanes in a developing chamber.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

  • Visualization & Rf Calculation:

    • Visualize the spots under a UV lamp (254 nm). The aromatic pyridopyrazine core is expected to be UV-active.[12]

    • Calculate the Rf value for the main product spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization:

    • If Rf is too high (>0.4): The mobile phase is too polar. Decrease the concentration of EtOAc (e.g., try 10% EtOAc in Hexanes).

    • If Rf is too low (<0.15): The mobile phase is not polar enough. Increase the concentration of EtOAc (e.g., try 30-40% EtOAc in Hexanes).

    • If spots are tailing/streaking: This is common for basic nitrogen heterocycles due to interaction with acidic silanol groups on the silica.[13] Add a small amount of a competing base, like Triethylamine (0.1-1% v/v), to the mobile phase and re-run the TLC. This will occupy the active sites on the silica, resulting in more symmetrical spots.[10]

    • If separation is poor in Hex/EtOAc: Test an alternative solvent system, such as Dichloromethane/Methanol, which offers different selectivity.[14] Start with 2% MeOH in DCM and adjust as needed.

Solvent_Optimization_Logic Start Run TLC in 20% EtOAc/Hexanes CheckRf Evaluate Rf Start->CheckRf Rf_High Rf > 0.4 (Too High) CheckRf->Rf_High High Rf_Low Rf < 0.15 (Too Low) CheckRf->Rf_Low Low Rf_Good 0.15 ≤ Rf ≤ 0.35 (Optimal) CheckRf->Rf_Good Good DecreasePolarity Decrease % EtOAc (e.g., to 10%) Rf_High->DecreasePolarity IncreasePolarity Increase % EtOAc (e.g., to 30-40%) Rf_Low->IncreasePolarity Proceed Proceed to Flash Chromatography Rf_Good->Proceed DecreasePolarity->Start Re-run TLC IncreasePolarity->Start Re-run TLC

Caption: Logic diagram for mobile phase optimization using TLC.

Protocol 2: Normal-Phase Flash Chromatography Purification

Once an optimal solvent system is identified (e.g., one that gives an Rf of ~0.25), you can proceed with the preparative scale purification.

Materials and Equipment:

  • Automated flash chromatography system (e.g., Biotage, Teledyne ISCO) or a manual setup

  • Pre-packed silica gel flash column (select size based on crude sample weight)

  • Crude 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

  • Optimized mobile phase solvents (HPLC grade)

  • Silica gel (for dry loading)

  • Round bottom flask and rotary evaporator

  • Test tubes or vials for fraction collection

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

    • Add 2-3 times the mass of the crude material in silica gel (~2-3 g) to the flask.

    • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, leading to sharper peaks and better separation.[15]

  • Column Equilibration:

    • Install the appropriate size flash column onto the system.

    • Equilibrate the column with the initial mobile phase (the optimized solvent system from TLC) for at least 2-3 column volumes. This ensures the stationary phase is properly wetted and the system is stable before sample introduction.

  • Loading the Sample:

    • Carefully transfer the dry-loaded sample powder onto the top of the equilibrated column bed.

    • Gently tap the column to settle the powder.

    • Add a small layer of sand or fritted disc on top to prevent the bed from being disturbed by solvent flow.

  • Chromatography Run:

    • Begin the run with the optimized mobile phase. An isocratic (constant solvent composition) elution is often sufficient if the impurities are well-separated on TLC.

    • If impurities are close to the product, a shallow gradient can be employed (e.g., starting with a slightly less polar mixture and gradually increasing the polarity).

    • Monitor the elution profile using the system's UV detector, typically at 254 nm. Pyrazine-containing systems show significant absorbance in the UV region.[12]

  • Fraction Collection:

    • Collect fractions throughout the run, paying close attention as the product peak begins to elute. Automated systems can collect fractions based on the UV signal (peak detection).

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine.

    • Confirm identity and purity using analytical techniques such as 1H NMR and LC-MS.

Data Summary and Expected Results

The following table summarizes a hypothetical optimized method based on the properties of similar heterocyclic compounds.[16][17]

ParameterRecommended ConditionRationale
Stationary Phase Normal-Phase Silica Gel, 40-63 µmStandard, cost-effective choice for compounds of moderate polarity.[4]
TLC Mobile Phase 30% Ethyl Acetate / 69.5% Hexanes / 0.5% TriethylamineProvides an optimal Rf (~0.25). TEA is added to mitigate peak tailing from the basic nitrogen centers.[13]
Flash Mobile Phase A: Hexanes + 0.5% TEA B: Ethyl Acetate + 0.5% TEAUsing a binary system allows for easy gradient creation if needed. The consistent presence of TEA deactivates the silica.[10]
Elution Method Isocratic at 30% B or a shallow gradient (e.g., 20% to 40% B over 10 CVs)Isocratic is simpler and uses less solvent. A gradient can improve separation from closely eluting impurities.
Sample Loading Dry loading on silica gelProvides superior peak shape and resolution compared to liquid injection, especially for larger sample loads.[15]
Detection UV at 254 nmThe aromatic heterocyclic core provides strong chromophores for reliable detection.[12]
Expected Elution ~4 Column Volumes (CVs)Based on the CV = 1/Rf calculation (1 / 0.25 = 4).[8]

Troubleshooting & Advanced Considerations

  • Persistent Peak Tailing: If adding TEA is insufficient, consider using an amine-functionalized silica column (KP-NH). These columns have a slightly basic surface chemistry that dramatically improves the peak shape of amines and other basic compounds.[10]

  • Compound is Insoluble or Very Polar: If the compound has very low Rf even in high concentrations of EtOAc or with DCM/MeOH, Reversed-Phase (RP) flash chromatography may be necessary.[18] In this mode, a non-polar C18 stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[19][20] Method development for RP-flash is often done using analytical HPLC.

References

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. Sorbtech. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Biotage. [Link]

  • BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. BUCHI. [Link]

  • Silver, J. (2021, March 12). Flash Method Development from TLC Plates Webinar. YouTube. [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Teledyne ISCO. [Link]

  • NextSDS. (n.d.). 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine — Chemical Substance Information. NextSDS. [Link]

  • King, A. (2018). Successful Flash Chromatography. King Group, Biotage. [Link]

  • Girija, D., et al. (2018). A Review on Flash Chromatography. ResearchGate. [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage Application Note. [Link]

  • Asif, M. (2022). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Pyrazine Incorporated Panchromatic Sensitizers for Dye Sensitized Solar Cells under One Sun and Dim Light. RSC.org. [Link]

  • Marques, C. S., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. PMC. [Link]

  • Dokumen.pub. (n.d.). Principles of Heterocyclic Chemistry. Dokumen.pub. [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 6-methoxy-4-methyl-1h,2h,3h,4h-pyrido[2,3-b]pyrazine. PubChemLite. [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Schmidt, T. C., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • Teledyne ISCO. (2012, November 8). RediSep C-18 reversed phase column - halogenated heterocyclic. Teledyne ISCO. [Link]

  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Biotage. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • PubChem. (n.d.). Pyrido(2,3-b)pyrazine. National Center for Biotechnology Information. [Link]

  • Sciforum. (n.d.). 6-methoxy-2-oxo-2H-benzo[h]benzopyran-β-alanine conjugate. Sciforum. [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • World Journal of Pharmaceutical Research. (2022, September 23). A review on “high performance thin layer chromatography”. WJPR. [Link]

  • R Discovery. (n.d.). Ultraviolet absorption vapor spectra of pyrazine and chloropyrazine. R Discovery. [Link]

  • ResearchGate. (n.d.). UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as.... ResearchGate. [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]

  • Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds. Biotage. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Cheméo. [Link]

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Topic: Strategic Crystallization of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the crystallization of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The generation of high-quality single crystals is a critical, yet often challenging, prerequisite for definitive structural elucidation via techniques like single-crystal X-ray diffraction (SCXRD).[1][2][3] This guide moves beyond rote protocols to explain the underlying principles of crystallization, empowering researchers to rationally design and troubleshoot experiments. We will cover fundamental physicochemical considerations, systematic solvent screening, and detailed, step-by-step protocols for several robust crystallization techniques, including slow evaporation, slow cooling, and vapor diffusion.

Foundational Principles: Understanding the Molecule

The molecular structure of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dictates its behavior in solution and is the key to selecting appropriate crystallization conditions.

  • Structural Features: The molecule possesses a fused heterocyclic pyridopyrazine core, which imparts a degree of polarity and potential for hydrogen bonding (N-H donors). The methoxy group (-OCH₃) acts as a hydrogen bond acceptor, while the methyl group (-CH₃) adds a small lipophilic character. This combination suggests moderate polarity.

  • Solubility Profile: The principle of "like dissolves like" is paramount. Given its structure, the compound is expected to be soluble in moderately polar organic solvents. Extremely nonpolar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water) are less likely to be suitable as primary solvents, but may serve as anti-solvents.[4]

  • Purity is Non-Negotiable: The starting material must be of the highest possible purity (ideally >95%). Impurities can act as inhibitors of crystal growth or as undesired nucleation sites, leading to the formation of small, poorly-formed crystals or amorphous precipitate.[5] It is strongly recommended to purify the compound via column chromatography or recrystallization prior to attempting single crystal growth.

The Crystallization Workflow: A Strategic Overview

A successful crystallization campaign is a systematic process, not a matter of chance. The following workflow provides a logical progression from initial preparation to crystal harvesting.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Iteration purity Purity Assessment (>95% Required) purify Purification (if necessary) purity->purify <95% sol_screen Solubility Screening (Line-of-Vials) purity->sol_screen >95% setup Set Up Multiple Crystallization Methods sol_screen->setup incubate Incubate & Monitor (Undisturbed Location) setup->incubate observe Visual Inspection (Microscope) incubate->observe harvest Harvest Best Crystals observe->harvest Good Crystals optimize Optimize Conditions (If Needed) observe->optimize Precipitate/Oil/Microcrystals analyze Structural Analysis (e.g., SCXRD) harvest->analyze optimize->setup Iterate

Caption: Strategic workflow for crystallization experiments.

Protocol: Initial Solubility Screening

Before setting up crystallization trials, it is essential to determine the solubility profile of the compound. This informs the choice of solvents for each technique.[6]

Objective: To identify solvents that dissolve the compound when heated but show low solubility at room or reduced temperatures.

Methodology (Line-of-Vials):

  • Arrange a series of clean, small vials (e.g., 1-dram vials).

  • Place a small, consistent amount of the compound (e.g., 5-10 mg) into each vial.

  • To each vial, add a different candidate solvent dropwise (see Table 1) until the solid just dissolves at room temperature. Record the approximate volume. If it dissolves in just a few drops, it is likely too soluble.

  • For solvents where the compound is poorly soluble at room temperature, gently warm the vial (e.g., with a heat gun or in a warm water bath) while adding more solvent until a clear solution is obtained.

  • Allow the heated vials to cool slowly to room temperature, and then place them in a refrigerator (~4°C).

  • Observe the vials after several hours to 24 hours. The ideal solvent is one that required heating to dissolve the compound and produced crystalline solid upon cooling.

Table 1: Candidate Solvents for Screening This list provides a starting point, moving from more polar to less polar solvents.

SolventBoiling Point (°C)Polarity IndexRationale & Potential Use
Methanol655.1Good starting point for polar compounds.[4]
Ethanol784.3Often a good choice for moderately polar molecules.[4][7]
Isopropanol823.9Slightly less polar than ethanol; good for slow cooling.
Acetonitrile825.8Aprotic polar solvent, can yield different polymorphs.[7][8]
Acetone565.1Volatile, useful for slow evaporation but can be too fast.[4]
Ethyl Acetate774.4Medium polarity, excellent general-purpose solvent.[7][8]
Dichloromethane403.1Good solvent, but high volatility requires careful control.
Toluene1112.4Higher boiling point, good for slow cooling experiments.[4]
Tetrahydrofuran (THF)664.0Good solvent for many heterocycles.

Crystallization Protocols: Detailed Methodologies

It is highly recommended to run multiple crystallization methods in parallel to maximize the chances of success.[9]

Method A: Slow Evaporation

Best For: Thermally stable compounds with moderate volatility solvents. Causality: The rate of evaporation is the critical parameter. A slower rate allows for the ordered growth of a few large crystals rather than the rapid precipitation of many small ones.[11][13]

Protocol:

  • Prepare a near-saturated solution of the compound in a suitable solvent (identified from screening) in a clean vial. A concentration typical for an NMR sample (5-10 mg in 0.7 mL) is a good starting point.[5]

  • Filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vessel (e.g., a 1-dram vial or an NMR tube). This removes dust and particulate matter that could act as unwanted nucleation sites.[5]

  • Cover the vial. To control the evaporation rate, use a cap with a small hole pierced by a needle, or cover with parafilm and poke 1-3 small holes.[6][13]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated cabinet).

  • Monitor periodically without disturbing the vessel. Crystals typically form within a few days to two weeks.[9]

Method B: Slow Cooling

Principle: This method is effective for compounds whose solubility is significantly higher in a given solvent at elevated temperatures.[14] As the solution cools, solubility decreases, leading to supersaturation and crystallization.[15]

Best For: Compounds with a steep temperature-solubility curve. Causality: A slow, controlled cooling rate is crucial. Rapid cooling generates high supersaturation quickly, favoring rapid nucleation and resulting in a microcrystalline powder. Slow cooling keeps the solution in the metastable zone longer, promoting growth on existing nuclei.[12][16]

Protocol:

  • In a test tube or small flask, add the compound to a high-boiling point solvent (e.g., isopropanol, toluene) to form a slurry.

  • Heat the mixture with stirring until all the solid dissolves, creating a saturated solution at that higher temperature. If needed, add a minimal amount of additional solvent to achieve full dissolution.

  • Ensure the vessel is capped or sealed to prevent solvent loss.

  • Insulate the vessel to slow the cooling process. This can be done by placing it in a warm sand bath or a Dewar flask filled with warm water and allowing it to cool to room temperature overnight.

  • Once at room temperature, the vessel can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals.

Method C: Vapor Diffusion

Principle: This is arguably the most versatile and gentle method, ideal when only small amounts of material are available.[11][17] It involves two solvents: a "good" solvent in which the compound is soluble, and a miscible, more volatile "anti-solvent" in which the compound is insoluble.[18] The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Best For: Small quantities of material (mg scale) and sensitive compounds. Causality: The slow diffusion of the anti-solvent vapor provides a very gradual and controlled approach to supersaturation, which is ideal for growing high-quality, diffraction-sized single crystals.[17]

G cluster_main Sealed Outer Vial cluster_inner solution Solution (Compound in 'Good' Solvent) reservoir Reservoir ('Anti-Solvent') vapor Vapor Diffusion vapor->solution Anti-solvent vapor moves into solution

Caption: Setup for a sitting-drop vapor diffusion experiment.

Protocol (Sitting Drop):

  • Select a solvent/anti-solvent pair. The compound should be soluble in the "good" solvent (e.g., ethyl acetate, THF) and insoluble in the "anti-solvent" (e.g., pentane, hexanes). The anti-solvent must be more volatile than the good solvent.

  • In a large vial or beaker, place a small volume (1-2 mL) of the anti-solvent. This is the reservoir.

  • Prepare a concentrated solution of your compound in the good solvent.

  • Place a small, open container (e.g., a 0.5-dram vial or a small cap) inside the larger vial, ensuring it does not tip over.

  • Carefully pipette a small amount (50-200 µL) of your compound's solution into the inner, smaller container.

  • Seal the outer vial tightly with a cap or parafilm.

  • Place the entire setup in a vibration-free location and do not disturb it.[5] Crystals should form in the inner vial over several days to weeks.

Concluding Remarks

The crystallization of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is an achievable goal through systematic and patient experimentation. There is no single "magic bullet" technique; success often comes from running multiple methods and solvent systems in parallel. This guide provides the strategic framework and detailed protocols necessary to approach this challenge logically. By understanding the causality behind each technique—the controlled progression to supersaturation—researchers can intelligently troubleshoot and optimize their experiments to yield crystals suitable for definitive structural analysis.

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • BIA. (2022). Crystallisation in pharmaceutical processes. White Paper.
  • Creative Biostructure. (2025). From Solution to Crystal: Mastering Protein Crystallization.
  • Jones, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Unknown. Guide for crystallization.
  • Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr.
  • Unknown. Slow Evaporation Method.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure.
  • Mirai Intex. (2024). Crystallization process: how does crystallization work.
  • Unknown. (n.d.). Crystallization of small molecules.
  • Molecular Dimensions. (n.d.). Setting up a classical hanging drop vapour diffusion crystal growth experiment.
  • IMSERC. (n.d.). Crystallization Guide.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • Fujiwara, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Chemical Engineering and Processing: Process Intensification.
  • KU Leuven X-ray Core. (2026). How to crystallize your sample.
  • Li, W., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications.
  • YouTube. (2024). What is Cooling Crystallization?.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • Ghammamy, S., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. PubMed.

Sources

6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine formulation for oral administration

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development of an Oral Formulation for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Introduction: The Challenge and Opportunity of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives showing potential as therapeutic agents.[1] Some have demonstrated oral bioavailability in preclinical models, highlighting their potential for convenient, non-invasive administration.[2] However, like many nitrogen-containing heterocyclic compounds, new chemical entities (NCEs) such as 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (henceforth designated API-XYZ ) often present significant challenges for oral drug delivery.[3][4] The primary obstacle is frequently poor aqueous solubility, a critical limiting factor for absorption in the gastrointestinal tract and, consequently, for oral bioavailability.[5][6]

This guide provides a systematic, science-driven framework for advancing API-XYZ from a raw drug substance to a viable oral dosage form. We will proceed under the working hypothesis that API-XYZ, like many compounds in its class, may exhibit poor solubility (i.e., belonging to Biopharmaceutics Classification System (BCS) Class II or IV). Our core strategy will therefore focus on solubility enhancement. We will detail the essential pre-formulation studies required to characterize the molecule, followed by a robust protocol for developing an amorphous solid dispersion (ASD), a leading technology for improving the dissolution rate and extent of poorly soluble drugs.[7][8]

Part 1: Foundational Pre-formulation Studies

Pre-formulation is a critical phase that provides the foundational data to guide all subsequent development decisions.[9][10] Its objective is to determine the intrinsic physicochemical properties of API-XYZ that will dictate the choice of formulation strategy, excipients, and manufacturing processes.[11][12]

Protocol 1: Determination of Intrinsic Solubility and pH-Solubility Profile

Causality: The solubility of a drug substance across the physiological pH range (1.2 to 6.8) is the most critical parameter influencing its oral absorption.[13] This profile will determine if solubility enhancement is necessary and will guide the selection of dissolution media for later performance testing.

Methodology (Equilibrium Shake-Flask Method):

  • Prepare a series of buffered solutions at pH 1.2 (simulated gastric fluid, SGF), 4.5, and 6.8 (simulated intestinal fluid, SIF).[14]

  • Add an excess amount of API-XYZ to a known volume of each buffer in separate sealed vials. The goal is to achieve a saturated solution with visible solid material remaining.

  • Agitate the vials at a controlled temperature (37 ± 0.5 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Dilute the filtrate appropriately and quantify the concentration of dissolved API-XYZ using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Express the results in mg/mL.

Protocol 2: Solid-State Characterization (DSC & XRPD)

Causality: The solid form of a drug (crystalline vs. amorphous) dictates its thermodynamic properties, including solubility and stability. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[7] Identifying the native form and any potential polymorphs is crucial for ensuring product consistency and performance.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of API-XYZ into an aluminum DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow to identify thermal events. A sharp endotherm indicates a melting point (crystalline), while a broad transition may indicate a glass transition (amorphous).

  • X-Ray Powder Diffraction (XRPD):

    • Gently pack the API-XYZ powder onto a sample holder.

    • Scan the sample over a relevant 2θ range (e.g., 2° to 40°).

    • A pattern with sharp, distinct peaks confirms a crystalline structure. A pattern with a broad halo and no distinct peaks indicates an amorphous solid.[15]

Protocol 3: API-Excipient Compatibility Screening

Causality: Excipients are essential components of a final dosage form, but they can potentially interact with the active ingredient, leading to degradation.[9] This study is a mandatory risk-mitigation step to select inert and compatible excipients.

Methodology:

  • Select a range of common pharmaceutical excipients, including fillers (e.g., Microcrystalline Cellulose), binders/polymers (e.g., HPMC, PVP K30, Soluplus®), and disintegrants (e.g., Crospovidone).

  • Prepare binary mixtures of API-XYZ and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also, prepare a sample of pure API-XYZ as a control.

  • Store the mixtures under accelerated stability conditions (e.g., 40 °C / 75% Relative Humidity) and ambient conditions for a set period (e.g., 2-4 weeks).

  • At designated time points, analyze the samples by HPLC for the appearance of degradation products and any change in the purity of API-XYZ.

  • Visual observation for any physical changes (e.g., color change, clumping) should also be recorded.

Part 2: Formulation Strategy - Amorphous Solid Dispersions (ASD)

Assuming pre-formulation studies confirm that API-XYZ is a poorly soluble, crystalline compound, enhancing its dissolution rate is paramount. Amorphous Solid Dispersion (ASD) is a highly effective and widely used strategy to achieve this.[5][7]

The Rationale: In an ASD, the drug is molecularly dispersed within a hydrophilic polymer carrier in an amorphous, high-energy state.[8] Upon contact with aqueous media, the polymer dissolves, releasing the drug in a supersaturated state, which provides a powerful driving force for absorption.[16]

ASD_Mechanism cluster_0 Formulation Process cluster_1 Dissolution & Absorption Crystalline_API Crystalline API-XYZ (Low Energy, Low Solubility) Solution Molecular Solution Crystalline_API->Solution Polymer Amorphous Polymer Carrier (e.g., HPMC-AS, Soluplus®) Polymer->Solution Solvent Common Solvent Solvent->Solution Drying Rapid Solvent Removal (Spray Drying) Solution->Drying ASD Amorphous Solid Dispersion (High Energy, Amorphous API) Drying->ASD Supersaturation Supersaturated Solution (High Concentration) ASD->Supersaturation Aqueous_Media Aqueous GI Fluids Aqueous_Media->Supersaturation Absorption Enhanced Absorption Across GI Tract Supersaturation->Absorption

Caption: Mechanism of Bioavailability Enhancement by ASD.

Protocol 4: Polymer Carrier Screening via Film Casting

Causality: The choice of polymer is critical for the physical stability and performance of the ASD. The polymer must be miscible with the drug and capable of preventing its recrystallization.[7] Film casting is a rapid, small-scale screening method to assess drug-polymer miscibility.[17]

Methodology:

  • Prepare solutions of various polymers (e.g., PVP K30, HPMC-AS, Soluplus®, Eudragit® L100-55) in a suitable volatile solvent (e.g., methanol, acetone).

  • For each polymer, prepare a series of solutions containing different drug loadings of API-XYZ (e.g., 10%, 20%, 30%, 40% by weight relative to the polymer).

  • Cast a thin film of each solution onto a glass slide or petri dish.

  • Allow the solvent to evaporate slowly in a fume hood or vacuum oven at a controlled temperature (e.g., 40 °C).

  • Examine the resulting films. A clear, transparent film indicates good miscibility and that the drug is likely amorphous. A cloudy or opaque film, or the presence of crystals under a microscope, indicates phase separation or recrystallization.

  • Select the polymer that provides a clear film at the highest drug loading for further development.

Protocol 5: Preparation of ASD by Spray Drying

Causality: Spray drying is a scalable manufacturing process that rapidly removes solvent from a drug-polymer solution, trapping the drug in its high-energy amorphous state within the polymer matrix.[18]

Methodology:

  • Select the optimal API-XYZ-to-polymer ratio identified in the film casting screen.

  • Dissolve both API-XYZ and the selected polymer in a suitable common solvent (e.g., methanol/dichloromethane mixture) to create a feed solution with a specific solid content (e.g., 2-5% w/v).

  • Set the parameters on a lab-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290):

    • Inlet Temperature: High enough to ensure rapid solvent evaporation (e.g., 80-120 °C).

    • Aspirator Flow Rate: Set to efficiently carry the dried particles to the cyclone (e.g., 85-100%).

    • Feed Pump Rate: Controlled to maintain the desired outlet temperature (e.g., 40-60 °C).

  • Pump the feed solution through the atomizer into the drying chamber.

  • The solvent rapidly evaporates, forming solid particles of the ASD.

  • Collect the dried powder from the cyclone collector.

  • Store the resulting ASD powder in a desiccator to protect it from moisture.

Part 3: Characterization and Performance Testing of the ASD Formulation

After manufacturing the ASD, it is essential to confirm its physicochemical properties and evaluate its performance advantage over the unformulated API.

Development_Workflow cluster_preform Pre-formulation cluster_dev Formulation Development cluster_char Characterization & Testing P1 Protocol 1: Solubility Profile Decision Decision Point: Poor Solubility? P1->Decision P2 Protocol 2: Solid-State Analysis P2->Decision P7 Protocol 7: In Vitro Dissolution P2->P7 API Control P3 Protocol 3: Excipient Compatibility P4 Protocol 4: Polymer Screening P3->P4 Decision->P4 Yes P5 Protocol 5: ASD Preparation P4->P5 P6 Protocol 6: ASD Solid-State Characterization P5->P6 P5->P7 Result Comparative Dissolution Profile P6->Result P7->Result

Caption: Overall Workflow for Oral Formulation Development.

Protocol 6: Physicochemical Characterization of the ASD

Causality: This step validates the success of the manufacturing process. It confirms that the API exists in an amorphous state within the ASD and that it is a single-phase system, which is critical for stability and performance.

Methodology:

  • DSC Analysis: Perform DSC on the ASD powder as described in Protocol 2. The absence of the API's melting endotherm and the presence of a single glass transition temperature (Tg) higher than the storage temperature confirms the formation of a stable, single-phase amorphous system.

  • XRPD Analysis: Perform XRPD on the ASD powder as described in Protocol 2. The diffractogram should show a broad halo, confirming the absence of crystallinity.[17]

Protocol 7: Comparative In Vitro Dissolution Testing

Causality: This is the definitive performance test, directly comparing the dissolution rate and extent of the engineered ASD against the raw API.[19] A significant improvement in dissolution is a strong indicator of potentially enhanced in vivo bioavailability.[20]

Methodology (USP Apparatus 2 - Paddle Method):

  • Apparatus Setup:

    • Apparatus: USP Apparatus 2 (Paddles).

    • Volume: 900 mL.

    • Temperature: 37 ± 0.5 °C.[13]

    • Paddle Speed: 50 or 75 RPM.

  • Dissolution Media: Use a biorelevant medium, such as pH 6.8 SIF, as intestinal pH is where most absorption occurs for oral drugs.

  • Procedure:

    • Place the dissolution medium in the vessels and allow it to equilibrate to temperature.

    • Add a quantity of the ASD powder equivalent to a target dose of API-XYZ into each vessel. In parallel, add an equivalent amount of unformulated, raw API-XYZ to a separate set of vessels as a control.

    • Start the paddle rotation.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw samples from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze for API-XYZ concentration using a validated HPLC or UV method.

  • Data Analysis: Plot the percentage of drug dissolved versus time for both the ASD and the raw API.

Expected Data Summary

The outcomes of the characterization and dissolution protocols should be summarized for clear comparison.

Parameter Raw API-XYZ API-XYZ in ASD Formulation Rationale for Improvement
Solid State (XRPD) Crystalline (Sharp Peaks)Amorphous (Halo Pattern)API is in a high-energy, disordered state.
Thermal Profile (DSC) Sharp melting endotherm at TₘSingle glass transition at T₉Confirms a single-phase amorphous system.
% Dissolved at 30 min Expected to be low (e.g., <20%)Expected to be high (e.g., >80%)Amorphous form and hydrophilic carrier enhance wetting and dissolution rate.
Maximum Concentration Limited by intrinsic solubilityCan achieve supersaturationThe high-energy form dissolves to a concentration above its equilibrium solubility.

Conclusion and Next Steps

This application guide outlines a comprehensive and scientifically-grounded workflow for the oral formulation of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. By systematically executing pre-formulation studies, selecting a suitable bioavailability enhancement strategy such as an amorphous solid dispersion, and rigorously characterizing the resulting formulation, researchers can overcome the common challenge of poor solubility.

A successful outcome from this workflow—demonstrating a stable amorphous dispersion with significantly enhanced in vitro dissolution—provides a strong justification for advancing the formulation into in vivo pharmacokinetic (PK) studies in an appropriate animal model.[21] These PK studies are the ultimate validation, correlating the improved dissolution with enhanced absorption and oral bioavailability, and paving the way for further preclinical and clinical development.

References

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The Versatile Scaffold: Harnessing 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrido[2,3-b]pyrazine Core - A Privileged Structure in Medicinal Chemistry

The pyrido[2,3-b]pyrazine nucleus is a heterocyclic scaffold of significant interest in contemporary drug discovery. This nitrogen-rich bicyclic system serves as a versatile template for the design of potent and selective modulators of various biological targets. Its rigid structure, coupled with the potential for diverse substitutions, allows for the fine-tuning of physicochemical properties and target engagement.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties.[2][3]

A particularly noteworthy application of the pyrido[2,3-b]pyrazine scaffold is in the development of kinase inhibitors.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] The pyrido[2,3-b]pyrazine core can effectively mimic the purine ring of ATP, enabling compounds to bind to the ATP-binding site of kinases and modulate their activity.[4] This guide provides detailed protocols for the synthesis and biological evaluation of derivatives based on the 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine scaffold, offering a practical framework for researchers in the field.

I. Synthesis of the Scaffold and its Derivatives

The synthesis of the 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine scaffold can be achieved through a multi-step sequence, which can be adapted for the introduction of various substituents to explore structure-activity relationships (SAR). The following protocol is a representative example based on established synthetic methodologies for related pyrido[2,3-b]pyrazine systems.

Protocol 1: Multi-step Synthesis of the Pyrido[2,3-b]pyrazine Core

This protocol outlines a plausible synthetic route, starting from commercially available materials, to construct the core scaffold.

Step 1: Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

This initial step involves the condensation of a substituted diaminopyridine with oxalic acid.[5]

  • Materials: 5-bromo-2,3-diaminopyridine, Oxalic acid, Hydrochloric acid (4M).

  • Procedure:

    • To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in 4M hydrochloric acid, add oxalic acid (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the desired dione.

Step 2: Chlorination of the Dione

The dione is then chlorinated to provide reactive sites for subsequent modifications.

  • Materials: 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic).

  • Procedure:

    • Suspend the dione (1.0 eq) in an excess of phosphorus oxychloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 12-16 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Introduction of the Methoxy Group (Nucleophilic Aromatic Substitution)

  • Materials: Dichloro-intermediate from Step 2, Sodium methoxide, Methanol.

  • Procedure:

    • Dissolve the dichloro-intermediate (1.0 eq) in dry methanol.

    • Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 4: N-Methylation

  • Materials: Methoxy-intermediate from Step 3, Methyl iodide, Sodium hydride (NaH), Dry DMF.

  • Procedure:

    • Dissolve the methoxy-intermediate (1.0 eq) in dry DMF.

    • Add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

    • Stir at room temperature for 4-6 hours.

    • Quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer and concentrate. Purify by column chromatography to obtain the final product.

Step 5: Reduction of the Pyrazine Ring

The final step involves the reduction of the pyrazine ring to the desired tetrahydropyrido[2,3-b]pyrazine.

  • Materials: N-methylated product from Step 4, Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂, Pd/C), Methanol or Ethanol.

  • Procedure (using NaBH₄):

    • Dissolve the N-methylated compound (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (4.0 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.

Protocol 2: Diversification of the Scaffold via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This can be used to introduce a variety of amine-containing substituents at positions amenable to this chemistry on the pyrido[2,3-b]pyrazine core (e.g., at a bromo-substituted position).

  • General Procedure:

    • In an oven-dried Schlenk tube, combine the aryl bromide-substituted pyrido[2,3-b]pyrazine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

    • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

II. Biological Evaluation Protocols

Once a library of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine derivatives has been synthesized, their biological activities can be assessed using a variety of in vitro assays.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of novel compounds.[8][9]

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Kinase Inhibition Assay (Generic TR-FRET based)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common high-throughput screening method for identifying kinase inhibitors.[10]

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A Europium-labeled anti-phospho-antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and allowing for FRET to occur.

  • Materials: Kinase of interest, biotinylated peptide substrate, ATP, Europium-labeled anti-phospho-antibody, Streptavidin-conjugated acceptor (e.g., XL665), assay buffer, 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

    • In a 384-well plate, add the test compound solution.

    • Add the kinase and the biotinylated peptide substrate solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and add the detection mixture containing the Europium-labeled antibody and the streptavidin-acceptor.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and determine the IC₅₀ values.

Protocol 5: Antibacterial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds, positive control antibiotic (e.g., ciprofloxacin).

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

III. In Silico Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][11] This can provide valuable insights into the binding mode of pyrido[2,3-b]pyrazine derivatives with their target proteins, such as kinases.

Protocol 6: Molecular Docking of Pyrido[2,3-b]pyrazine Derivatives with a Target Kinase
  • Software: Molecular modeling software such as AutoDock, Glide (Schrödinger), or GOLD.

  • General Workflow:

    • Protein Preparation: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Ligand Preparation: Draw the 2D structure of the pyrido[2,3-b]pyrazine derivative and convert it to a 3D structure. Perform energy minimization.

    • Binding Site Definition: Define the binding site on the kinase, typically the ATP-binding pocket.

    • Docking: Run the docking simulation to predict the binding poses of the ligand within the active site.

    • Analysis: Analyze the docking results to identify the most favorable binding poses based on scoring functions. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

IV. Data Presentation and Visualization

Quantitative Data Summary
Compound ID Target IC₅₀ (nM) Assay Type Cell Line MIC (µg/mL)
Example-1Kinase A50TR-FRET--
Example-2Kinase B120AlphaLISA--
Example-3--MTTMCF-7-
Example-4--MTTA549-
Example-5----S. aureus
Example-6----E. coli
Visualizations

experimental_workflow cluster_synthesis Synthesis & Diversification cluster_evaluation Biological Evaluation cluster_insilico In Silico Analysis Start Starting Materials Core_Synth Core Scaffold Synthesis (Protocol 1) Start->Core_Synth Diversify Diversification (e.g., Buchwald-Hartwig, Protocol 2) Core_Synth->Diversify Library Compound Library Diversify->Library Anticancer Anticancer Assays (MTT, Protocol 3) Library->Anticancer Kinase Kinase Inhibition (TR-FRET, Protocol 4) Library->Kinase Antibacterial Antibacterial Assays (MIC, Protocol 5) Library->Antibacterial Docking Molecular Docking (Protocol 6) Library->Docking SAR SAR Analysis Anticancer->SAR Kinase->SAR Antibacterial->SAR Docking->SAR

Caption: A generalized workflow for drug discovery using the pyrido[2,3-b]pyrazine scaffold.

kinase_inhibition_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK ADP ADP RTK->ADP Downstream_Signal Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signal P Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyrido_Pyrazine->RTK Inhibits ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signal->Proliferation

Caption: A simplified signaling pathway illustrating kinase inhibition by a pyrido[2,3-b]pyrazine derivative.

V. Conclusion and Future Directions

The 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine scaffold represents a valuable starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, diversification, and biological evaluation of derivatives based on this privileged core. Future work in this area will likely focus on exploring novel substitutions to enhance potency and selectivity, as well as investigating the potential of these compounds against a wider range of biological targets. The integration of in silico methods with traditional medicinal chemistry approaches will continue to be crucial in accelerating the discovery of new drug candidates from this versatile chemical class.

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Troubleshooting & Optimization

improving solubility of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development. The compound 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine presents a classic formulation challenge. Its bicyclic, nitrogen-rich heterocyclic core is near-planar, which promotes strong intermolecular hydrogen bonding and highly efficient crystal packing (1)[1]. Consequently, the thermodynamic energy required to disrupt this crystal lattice often exceeds the hydration energy provided by aqueous buffers, leading to poor intrinsic solubility (2)[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to maintain the compound in solution across both DMSO storage and aqueous assay conditions.

Part 1: Mechanistic Troubleshooting Workflow

Before altering your assay chemistry, it is critical to diagnose where the solubility failure occurs. The following decision tree outlines the logical progression for resolving precipitation events.

SolubilityWorkflow N1 Precipitation in Aqueous Buffer? N2 Verify DMSO Stock (10 mM at 25°C) N1->N2 N3 Sonicate & Heat (37°C for 15 min) N2->N3 Incomplete Dissolution N4 Implement Serial Dilution Strategy N2->N4 Fully Dissolved N3->N4 Resolved N5 Add Formulation Agents (HP-β-CD) N4->N5 Crashes Out N6 Stable Aqueous Solution Achieved N4->N6 Stable N5->N6 Complexed

Logical troubleshooting workflow for resolving pyrido[2,3-b]pyrazine precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 10 mM stock solution in DMSO looks clear, but my assay results are highly variable. What is happening? A1: You are likely experiencing microscopic precipitation or "solvent crash." Lipophilic molecules frequently precipitate from DMSO stock solutions upon introduction to aqueous media, leading to erroneously low assay concentrations (3)[3]. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the localized dielectric constant drops rapidly before bulk mixing occurs. This micro-environment forces the pyrido[2,3-b]pyrazine molecules to nucleate and form microcrystals. Solution: Always use a serial dilution strategy. Dilute your master stock into an intermediate buffer containing a higher percentage of co-solvent before the final dilution into the assay buffer (4)[4].

Q2: How can I thermodynamically force the compound into an aqueous solution without altering its chemical structure? A2: If physical methods (sonication, serial dilution) fail, you must lower the interfacial tension or shield the hydrophobic core. We recommend using inclusion complexes, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic pyrido[2,3-b]pyrazine core, while its hydrophilic exterior maintains excellent water solubility (4)[4].

Q3: Does the pH of my assay buffer matter for this specific scaffold? A3: Yes. The pyrido[2,3-b]pyrazine core contains basic nitrogen atoms. Depending on the exact pKa of the nitrogens in the 1H,2H,3H,4H-tetrahydro ring system, slightly acidic conditions (pH 5.0 - 6.5) can protonate the heterocycle. Protonation disrupts the planar crystal packing and significantly enhances hydration and solubility (2)[2]. However, ensure this pH is compatible with your biological target.

Part 3: Quantitative Data - Formulation Strategies Comparison

To aid in experimental design, the following table synthesizes the expected impact of various formulation strategies on the aqueous solubility of planar heterocycles.

Formulation StrategyMechanistic ActionTypical Solubility GainRecommended Concentration
Co-solvency (DMSO) Reduces bulk interfacial tension2x - 5x0.1% - 1.0% (v/v)
pH Adjustment (Acidic) Ionizes basic nitrogen atoms3x - 10xpH 5.0 - 6.5
Surfactants (Tween 80) Micellar encapsulation5x - 20x0.01% - 0.1% (v/v)
Cyclodextrins (HP-β-CD) Host-guest inclusion complexation10x - 50x1% - 10% (w/v)

Part 4: Step-by-Step Experimental Protocols

As a self-validating system, every protocol must include a verification step to ensure the compound is truly in solution, not merely suspended as an invisible colloid.

Protocol 1: Preparation of a Stable 10 mM DMSO Master Stock Objective: Achieve complete solvation of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine in DMSO without degradation.

  • Weighing: Accurately weigh the required mass of the lyophilized compound into a glass vial (avoid plastics that may leach plasticizers into pure DMSO).

  • Solvation: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. Note: Water absorption from the atmosphere rapidly degrades DMSO's solvating power. Use fresh ampoules.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance: If particulate matter remains, place the vial in a sonicating water bath set to 37°C for 10–15 minutes.

  • Validation (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a strong light. If a microscopic white pellet is visible, the solution is not 10 mM. You must either add more DMSO (recalculating concentration) or increase sonication time.

  • Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C (4)[4].

Protocol 2: HP-β-CD Inclusion Complexation for Aqueous Assays Objective: Prepare a 100 µM working solution in an aqueous buffer (e.g., PBS) using cyclodextrin to prevent solvent crash.

  • Buffer Preparation: Dissolve HP-β-CD in your target aqueous buffer to a final concentration of 5% (w/v). Filter through a 0.22 µm syringe filter.

  • Intermediate Dilution: Pipette 10 µL of your validated 10 mM DMSO stock into 90 µL of the 5% HP-β-CD buffer.

  • Complexation Incubation: Vortex gently and incubate at room temperature for 30 minutes. Causality: The host-guest complexation is an equilibrium process that requires time to stabilize.

  • Final Dilution: Dilute this 1 mM intermediate solution 1:10 into your standard assay buffer (yielding 100 µM compound, 0.5% HP-β-CD, and 1% DMSO).

  • Validation: Measure the absorbance or use HPLC-UV on the supernatant after a brief centrifugation (10,000 x g) to confirm the concentration matches the theoretical yield (4)[4].

References

  • Title: Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing Source: Elsevier Pure / Tohoku University URL
  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC / NIH URL
  • Title: Improving Albafuran A solubility in aqueous buffers Source: Benchchem URL
  • Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: PMC / NIH URL

Sources

Technical Support Center: Synthesis of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the multi-step synthesis of this heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical logic and field-proven insights to empower you to diagnose and resolve common synthetic hurdles. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols, grounded in established chemical principles and supported by authoritative references.

A Plausible Synthetic Pathway

The synthesis of the target molecule is typically not a single reaction but a sequence of transformations. Understanding this sequence is critical for effective troubleshooting. A common and logical approach involves a three-step process starting from 5-methoxy-pyridine-2,3-diamine. This pathway allows for clear checkpoints to monitor progress and purity.

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation A 5-methoxy-pyridine-2,3-diamine + Glyoxal B 6-methoxy-1,4-dihydropyrido[2,3-b]pyrazine A->B Acid Catalyst (e.g., Acetic Acid) Reflux C 6-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine B->C Reducing Agent (e.g., NaBH4) D 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (Final Product) C->D Methylating Agent (e.g., MeI, HCHO/HCOOH)

Caption: A proposed three-step synthetic workflow for the target molecule.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My overall yield is extremely low after the three-step synthesis. Where do I even begin to troubleshoot?

A1: A low overall yield is a cumulative problem. The most effective strategy is to analyze each step independently rather than viewing the synthesis as a single black box.

Initial Diagnostic Steps:

  • Confirm Starting Material Purity: Impurities in your initial 5-methoxy-pyridine-2,3-diamine can carry through and inhibit subsequent reactions.[1] Verify its purity by NMR or LC-MS before you begin.

  • Isolate and Characterize Intermediates: Do not proceed "blindly" from one step to the next. After Step 1 (Condensation) and Step 2 (Reduction), take an aliquot, and if possible, isolate the intermediate. Characterize it (TLC, LC-MS, ¹H NMR) to confirm its identity and estimate purity. If the yield or purity of an intermediate is low, focus your optimization efforts there first.

  • Monitor Reactions: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product in real-time.[1][2] This will tell you if a reaction is stalled, slow, or producing multiple side products.

Troubleshooting_Decision_Tree Start Low Overall Yield Check_SM Purity of Starting Materials Verified? Start->Check_SM Purify_SM Purify Starting Materials (Recrystallization/Column) Check_SM->Purify_SM No Check_Step1 Analyze Yield/Purity after Step 1 (Condensation) Check_SM->Check_Step1 Yes Purify_SM->Check_SM Optimize_Step1 Troubleshoot Step 1 (See FAQ Q2) Check_Step1->Optimize_Step1 Low Check_Step2 Analyze Yield/Purity after Step 2 (Reduction) Check_Step1->Check_Step2 Good Optimize_Step2 Troubleshoot Step 2 (See FAQ Q3) Check_Step2->Optimize_Step2 Low Check_Step3 Analyze Yield/Purity after Step 3 (N-Methylation) Check_Step2->Check_Step3 Good Optimize_Step3 Troubleshoot Step 3 (See FAQ Q4) Check_Step3->Optimize_Step3 Low Check_Purification Review Workup & Purification Procedures (See FAQ Q6) Check_Step3->Check_Purification Good

Caption: A logical decision tree for troubleshooting low yield.

Q2: The initial condensation of 5-methoxy-pyridine-2,3-diamine with glyoxal (Step 1) is slow, incomplete, or forms a complex mixture. What's wrong?

A2: This is a critical cyclization step. Its efficiency depends heavily on reaction conditions designed to favor the formation of the imine and subsequent cyclization.

  • Cause 1: Sub-optimal pH: The reaction requires acidic conditions to protonate the carbonyl group of glyoxal, making it more electrophilic. However, if the solution is too acidic, the diamine starting material will be fully protonated, rendering it non-nucleophilic.

    • Solution: Typically, a weak acid catalyst like acetic acid is sufficient. If using a strong acid, use only a catalytic amount. The optimal pH is often mildly acidic (pH 4-6). You can buffer the reaction or add the acid portion-wise while monitoring the reaction progress.[3]

  • Cause 2: Presence of Water: This condensation reaction releases water. According to Le Châtelier's principle, the presence of excess water in the reaction medium can inhibit the reaction and prevent it from going to completion.

    • Solution: Use a Dean-Stark trap or a similar apparatus to remove water as it forms, especially if the reaction is run at reflux in a solvent like toluene.[3] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Cause 3: Reagent Quality: Commercial glyoxal is often sold as a 40% aqueous solution, which introduces water. It can also polymerize on storage.

    • Solution: Consider using a glyoxal equivalent, such as glyoxal trimer dihydrate, which can be easier to handle and depolymerizes in situ.

Q3: The reduction of the dihydropyrazine intermediate (Step 2) is inefficient. How can I improve it?

A3: The reduction of the C=N double bonds within the dihydropyrazine ring is generally straightforward, but issues can arise from the choice of reagent and potential side reactions.

  • Cause 1: Incorrect Reducing Agent: Not all reducing agents are suitable. A strong reducing agent like LiAlH₄ could potentially reduce the pyridine ring or cleave the methoxy group.

    • Solution: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is typically the reagent of choice as it is chemoselective for imines over the aromatic pyridine ring. If this is ineffective, consider catalytic hydrogenation (H₂ gas with a Pd, Pt, or Ni catalyst), which is also very effective for reducing imines.

  • Cause 2: Side Reactions: The dihydropyrazine intermediate can be sensitive. Under harsh conditions or prolonged reaction times, it might polymerize or undergo other decomposition pathways.

    • Solution: Perform the reduction at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. Monitor the reaction closely by TLC to avoid letting it stir unnecessarily after completion.

Q4: The final N-methylation step (Step 3) is giving me a mixture of products or failing to react. Why?

A4: The N-methylation of the 6-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine intermediate has two main challenges: controlling regioselectivity and preventing over-alkylation. The intermediate has two secondary amine nitrogens (N1 and N4) that could potentially be methylated.

  • Cause 1: Poor Regioselectivity: While N4 is generally more nucleophilic and less sterically hindered, methylation can sometimes occur at N1, leading to an isomeric byproduct.

    • Solution: The choice of methylating agent and conditions is key.

      • Eschweiler-Clarke Reaction: Using formaldehyde and formic acid is an excellent method for selectively methylating secondary amines. It proceeds through an iminium ion intermediate that is then reduced, and it is known for its high selectivity and clean conversion with minimal risk of over-alkylation.

      • Methyl Iodide (MeI): If using MeI, use only a slight excess (1.0-1.1 equivalents) and a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).[1] This minimizes side reactions and di-alkylation. Running the reaction at a lower temperature can also improve selectivity.

  • Cause 2: Di-methylation: Using a large excess of a reactive alkylating agent like methyl iodide can lead to the formation of a quaternary ammonium salt, where both N1 and N4 are methylated.

    • Solution: Strictly control the stoichiometry of your methylating agent.[1] The Eschweiler-Clarke conditions inherently prevent this issue, making it a more robust method.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction, side reactions, reagent impurity, decomposition.Monitor reaction by TLC/LC-MS.[1] Optimize temperature, solvent, and catalyst.[4] Purify starting materials.
Multiple Products Formation of regioisomers, over-alkylation, side reactions.Control stoichiometry carefully.[1] Use regioselective reagents (e.g., Eschweiler-Clarke for methylation). Optimize temperature.[1]
Reaction Stalled Insufficient activation, water inhibition, poor reagent quality.Add more catalyst. Remove water using a Dean-Stark trap.[3] Use fresh or purified reagents.
Product Decomposition Harsh conditions (high temperature, strong acid/base).Use milder reaction conditions (lower temperature, weaker acid/base).[4] Reduce reaction time.
Purification Loss Product is water-soluble, emulsion formation, poor chromatography separation.Use acid-base extraction. Add brine to break emulsions.[5] Screen different solvent systems for chromatography.

Table 1: A summary of common problems, their potential causes, and recommended solutions for troubleshooting the synthesis.

Q5: I see multiple spots on my TLC plate after the final reaction. What are the most likely side products?

A5: Identifying potential side products is crucial for optimizing the reaction. Based on the proposed pathway, the most common impurities are:

  • Unreacted Starting Material: The 6-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine from Step 2.

  • N1-methyl Isomer: The undesired regioisomer, 6-methoxy-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

  • Di-methylated Product: The 1,4-dimethyl quaternary salt.

  • N-Oxide: The pyridine nitrogen can be susceptible to oxidation, especially if any oxidative reagents or conditions are inadvertently introduced.[3]

Q6: I am losing a significant amount of product during the aqueous workup and purification. What are the best practices?

A6: The target molecule contains basic nitrogen atoms, making its solubility pH-dependent. This property can be exploited for purification but can also lead to losses if not handled correctly.

  • Tip 1: Use Acid-Base Extraction: After the reaction, you can perform an acid-base workup.

    • Dilute the reaction mixture with an organic solvent (like ethyl acetate or DCM).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Carefully basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate. This method is highly effective for removing non-basic impurities.[6]

  • Tip 2: Chromatography: Use a silica gel column for final purification. Since the product is basic, it may streak on silica gel. To prevent this, you can pre-treat the silica with triethylamine or add a small percentage (e.g., 1%) of triethylamine or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1]

  • Tip 3: Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can be an excellent final step to achieve high purity.[1][7]

References

  • Optimization of reaction conditions for the Pictet-Spengler synthesis. (2025). BenchChem.
  • Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. (2025). BenchChem.
  • Condition optimization for Pictet–Spengler/decarboxylative A³‐coupling. (n.d.). ResearchGate. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). PMC. Available at: [Link]

  • Technical Support Center: Optimizing Pyrodazine Synthesis. (2025). BenchChem.
  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. (2024). Chemical Science (RSC Publishing). DOI:10.1039/D3SC06208B. Available at: [Link]

  • Common side reactions in the synthesis of pyridine-3-carbonitriles. (2025). BenchChem.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. Available at: [Link]

  • Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. (2025). BenchChem.
  • Pyrazine Carbohydrazide Synthesis: Technical Support Center. (2025). BenchChem.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). BenchChem.
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. (2025). BenchChem.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). PMC. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). Available at: [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.

Sources

Technical Support Center: Optimizing HPLC Retention for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. It is designed for researchers, analytical chemists, and drug development professionals seeking to develop robust and reproducible analytical methods for this compound.

At-a-Glance: Compound Properties & Key Considerations

Before diving into troubleshooting, understanding the physicochemical nature of the target analyte is paramount. While experimental data for this specific molecule is scarce, we can infer its properties from its structure and related compounds.

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
Molecular Formula C₉H₁₃N₃O[1]Indicates a relatively small molecule.
Predicted XlogP 1.4[1]Moderately polar. May exhibit limited retention on standard C18 columns under highly aqueous conditions.
Key Structural Features Pyrido[2,3-b]pyrazine core, basic nitrogen atoms.The presence of multiple basic nitrogens makes this compound's ionization state—and therefore its retention—highly dependent on mobile phase pH.[2][3][4]
Predicted pKa Multiple basic sites; likely pKa values in the ranges of 1-3 (pyrazine/pyridine nitrogens) and 7-9 (aliphatic amine nitrogen).This is the most critical parameter. To achieve retention in reversed-phase, the mobile phase pH must be carefully controlled to suppress the ionization of these basic centers.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine eluting at or near the void volume (t₀)?

This is the most common issue for polar, basic compounds and indicates minimal interaction with the stationary phase. The primary cause is that the analyte is in its ionized (protonated) state, making it highly polar. You need to adjust your method to increase its hydrophobicity. The most effective way to do this is by increasing the mobile phase pH.[2][5]

Q2: My retention time is unstable and drifting between injections. What's happening?

Retention time drift can be caused by several factors, but for ionizable compounds like this, the most likely culprits are:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when using buffers.[6]

  • Unstable Mobile Phase pH: Buffers must be used within their effective buffering range (±1 pH unit from their pKa). Improperly prepared or aged buffers can lead to pH shifts.[2]

  • Temperature Fluctuations: Even minor changes in ambient laboratory temperature can alter retention times. Using a column oven is crucial for reproducibility.[7][8]

  • Flow Rate Instability: Worn pump seals or leaks can cause fluctuations in the flow rate, directly impacting retention times.[7]

Q3: Can I use a standard C18 column for this analysis?

Yes, a standard C18 column can work, but only if the mobile phase conditions are optimized, particularly the pH. However, for improved peak shape and robustness, consider using a polar-endcapped C18 column or a column with a polar-embedded stationary phase. These phases are more resistant to "phase collapse" in highly aqueous mobile phases and can offer better interaction with polar analytes.[9]

In-Depth Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving common retention and peak shape issues.

Problem: Poor or No Retention (Analyte elutes near t₀)

This is a clear sign that the analyte is too polar under the current conditions. Our goal is to decrease its polarity by suppressing ionization.

Logical Troubleshooting Workflow

G problem Problem: Poor Retention tR ≈ t₀ q1 q1 problem->q1 a1_yes {Action: Increase Mobile Phase pH | Target pH 7.5 - 9.0 (if column stable) | Use appropriate buffer (e.g., Ammonium Carbonate, Borate)} q1->a1_yes Yes a1_no {Proceed to Organic Modifier Check} q1->a1_no No q2 q2 a1_no->q2 a2_yes {Action: Decrease % Organic Modifier | Start with 95:5 Water:ACN and create a shallow gradient or run isocratically.} q2->a2_yes Yes a2_no {Proceed to Stationary Phase Check} q2->a2_no No q3 Are you using a standard C18 column? a2_no->q3 a3_alt {Alternative Strategy: Consider HILIC | Hydrophilic Interaction Chromatography retains polar compounds effectively.} q3->a3_alt Alternative a3_yes {Action: Switch to a Polar-Compatible Stationary Phase | e.g., Polar-Endcapped C18, Phenyl-Hexyl, or Polar-Embedded Phase.} q3->a3_yes Yes

Caption: Troubleshooting workflow for poor retention of polar basic compounds.

Step-by-Step Protocol: Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for retaining 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine.

Scientific Rationale: The analyte is a basic compound. In reversed-phase chromatography, the neutral (un-ionized) form is more hydrophobic and will be retained longer on the nonpolar stationary phase. Increasing the mobile phase pH above the analyte's pKa will shift the equilibrium to the neutral form, thereby increasing retention.[2][3] For robust methods, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[2]

Materials:

  • HPLC-grade water, acetonitrile (ACN), and/or methanol (MeOH)

  • Buffers: Formic acid (for pH ~2.7), Ammonium acetate (for pH ~4.8), Ammonium phosphate (for pH ~7.0), Ammonium carbonate (for pH ~9.2)

  • HPLC system with a C18 column (a pH-stable column is recommended for pH > 8)

Procedure:

  • Prepare Mobile Phases: Prepare three buffered mobile phases at different pH values. For example:

    • Mobile Phase A1 (pH 3.0): 10 mM Ammonium Formate in Water, pH adjusted with Formic Acid.

    • Mobile Phase A2 (pH 7.0): 10 mM Ammonium Phosphate in Water.

    • Mobile Phase A3 (pH 9.0): 10 mM Ammonium Carbonate in Water (ensure your column is stable at this pH).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Isocratic Elution: 80% Mobile Phase A : 20% Mobile Phase B

  • Equilibration: Equilibrate the column with the first mobile phase (e.g., pH 3.0) for at least 20 column volumes.

  • Injection & Analysis: Inject the analyte standard and record the retention time and peak shape.

  • Wash and Re-equilibrate: Thoroughly wash the system and then equilibrate with the next mobile phase (e.g., pH 7.0).

  • Repeat Analysis: Repeat step 4 for each pH condition.

  • Data Evaluation: Compare the retention times. You should observe a significant increase in retention time as the pH increases.

Expected Outcome of pH Screening
Mobile Phase pH Predicted Retention Factor (k')
3.0Very Low (k' < 1)
7.0Moderate (k' ≈ 2-5)
9.0High (k' > 5)
Problem: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises integration accuracy and resolution. For basic compounds, tailing is often caused by secondary interactions with the column.

Q1: My peak is tailing. What is the cause?

Peak tailing for a basic analyte like this is often caused by strong, undesirable interactions between the positively charged (protonated) analyte and negatively charged residual silanol groups on the silica-based stationary phase.[10]

Solutions:

  • Work at Higher pH: As described above, increasing the pH to neutralize the analyte will eliminate its positive charge, thereby minimizing ionic interactions with silanols. This is often the most effective solution.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of active silanol groups, reducing the opportunity for these secondary interactions.

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them. Caution: TEA can be difficult to remove from a column and may suppress MS signals.

  • Lower the Column Temperature: While higher temperatures are generally good for efficiency, lowering the temperature can sometimes reduce the kinetic activity of silanol interactions, improving peak shape, though this will also increase retention time and backpressure.[7]

Q2: My peak is fronting. What does this mean?

Peak fronting is less common but typically indicates either column overload (injecting too much mass) or a problem with the sample solvent.

Solutions:

  • Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape becomes symmetrical, you were overloading the column.

  • Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[11] Dissolving the sample in a very strong solvent (like 100% ACN) when the mobile phase is highly aqueous can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[9]

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem - NIH. [Link]

  • 6-methoxy-4-methyl-1h,2h,3h,4h-pyrido[2,3-b]pyrazine. PubChemLite. [Link]

  • Pyrazine. Wikipedia. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem. [Link]

  • 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. NextSDS. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Increasing retention time of a sample in HPLC? ResearchGate. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]

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  • 2,5- OR 6-METHOXY-3-METHYLPYRAZINE (MIXTURE OF ISOMERS). FEMA. [Link]

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex. [Link]

  • Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Asian Journal of Research in Chemistry. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

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  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Scirp.org. [Link]

  • Tuning the performance of pyrido[4,3-b]pyrazine-EDOT hybrid polymers for use as neutral green electrochromic materials. Semantic Scholar. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide. ResearchGate. [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Semantic Scholar. [Link]

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preventing oxidation of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ensuring the long-term stability of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the integrity of this compound during storage. Our recommendations are grounded in established principles of chemical stability and experience with analogous heterocyclic amine structures.

Introduction: The Challenge of Storing Pyrido[2,3-b]pyrazines

The 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine core, like many heterocyclic aromatic amines, possesses structural motifs susceptible to oxidative degradation over time.[1][2] The primary modes of degradation involve reaction with atmospheric oxygen, which can be accelerated by factors such as light, heat, and the presence of catalytic impurities.[3][4][5] This guide will walk you through the mechanisms of degradation and provide a robust framework for preventing it.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We've observed a change in the color and solubility of our compound after several months in storage. What is happening?

Answer: A change in physical properties like color (e.g., from white/off-white to yellow or brown) and decreased solubility are classic indicators of chemical degradation. For a compound like 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, this is most likely due to oxidation.

The Causality: The electron-rich aromatic system and the amine functionalities within the pyrido[2,3-b]pyrazine structure are susceptible to oxidation.[6][7][8] This process is often a free-radical chain reaction initiated by light or heat, where atmospheric oxygen reacts with the molecule to form various oxidized byproducts.[9][10] These byproducts are often more conjugated, leading to color changes, and can have different polarity and intermolecular interactions, causing a decrease in solubility in the original solvent system. In some cases, these byproducts can polymerize, leading to insoluble materials.

Question 2: What are the ideal storage conditions for maximizing the shelf-life of this compound?

Answer: To minimize degradation, you must control the key factors that accelerate it: oxygen, temperature, and light.[3][4] We have established a set of tiered storage recommendations based on the desired storage duration and available laboratory facilities.

The Causality: Chemical reaction rates, including degradation pathways, are highly dependent on temperature; a general rule is that reaction rates can double for every 10 °C increase in temperature.[5][11] By reducing the temperature, you decrease the kinetic energy of the molecules, slowing down potential degradation reactions.[11][12] Similarly, oxygen is a critical reactant in oxidation, and its removal from the storage environment directly prevents these pathways from initiating.[13][14] Light, particularly UV light, can provide the activation energy needed to initiate free-radical reactions.[10]

Storage Condition Temperature Atmosphere Light Condition Recommended Duration Rationale
Standard 2-8 °CStandard AirAmber Vial / Dark< 6 monthsSlows degradation for short-term use.[4][15]
Intermediate -20 °CStandard AirAmber Vial / Dark6-24 monthsSignificantly reduces reaction kinetics for medium-term storage.[15]
Optimal (Long-Term) -20 °C to -80 °CInert Gas (Argon/Nitrogen)Amber Vial / Dark> 24 monthsMinimizes both kinetic and oxidative degradation pathways for maximum stability.[13][16]
Question 3: How do I properly store the compound under an inert atmosphere?

Answer: Storing under an inert gas like nitrogen or argon is the most effective way to prevent oxidation.[13][14] This involves replacing the air in the headspace of your storage vial with the inert gas.

The Causality: By creating an inert atmosphere, you remove molecular oxygen, a key reactant in the auto-oxidation of organic molecules.[10] This effectively stops the initiation of the free-radical oxidation chain, preventing the formation of hydroperoxides and subsequent degradation products.[17][18]

Experimental Protocol: Inert Gas Blanketing
  • Preparation: Place your vial of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine in a desiccator or glove box equipped with an inert gas inlet. If using a standard lab bench, you will need a cylinder of high-purity nitrogen or argon and a tube for delivery.

  • Gas Flow: Gently introduce a stream of inert gas into the vial for 30-60 seconds. The goal is to displace the heavier air with the inert gas. If you have a vial with a septum cap, you can use one needle as a gas inlet and a second, wider-gauge needle as an outlet vent.

  • Sealing: While the inert gas is still flowing, securely seal the vial. This ensures the headspace is filled with inert gas, not air that gets drawn in after the gas flow stops.

  • Parafilm: For an extra layer of protection against slow gas exchange, wrap the cap and neck of the vial with Parafilm.

  • Storage: Place the sealed vial in the appropriate low-temperature, dark environment as specified in the table above.

Question 4: Should I be concerned about peroxide formation? How can I test for it?

Answer: Yes, any chemical with structural features susceptible to oxidation, especially when stored for extended periods, has the potential to form peroxides.[18][19] Peroxides are often unstable and can be explosive when subjected to heat, friction, or shock.[10] Given the heterocyclic amine nature of the compound, this is a valid safety and stability concern.

The Causality: Peroxide formation is a specific outcome of auto-oxidation. The free-radical mechanism can lead to the formation of hydroperoxides (R-O-O-H) which can be unstable.[17] This is particularly hazardous if the compound is ever heated or distilled, as peroxides can concentrate and detonate.[18]

Experimental Protocol: Peroxide Testing

It is prudent to test for peroxides before using any material that has been stored for over a year, especially if it was not stored under an inert atmosphere.

  • Reagents: Use commercially available peroxide test strips (e.g., Quantofix®). These provide a rapid, semi-quantitative result.[19]

  • Sample Prep: If the compound is a solid, dissolve a small amount in a peroxide-free solvent (e.g., isopropanol, THF that has been previously tested and is known to be peroxide-free).

  • Testing: Dip the test strip into the solution for 1-2 seconds.

  • Readout: After the specified time (consult the strip manufacturer's instructions), compare the color of the test pad to the color scale on the container.

  • Action: If peroxides are detected at a level deemed unsafe by your institution's safety guidelines (often >10-20 ppm for general use, and much lower for distillation), consult your Environmental Health & Safety (EHS) office for guidance on safe disposal or peroxide quenching procedures. Do not heat or concentrate any solution with detectable peroxide levels. [18]

Question 5: Can I add an antioxidant to my sample for better stability?

Answer: Yes, for solutions of the compound, adding a radical-scavenging antioxidant can be an effective strategy, particularly if inerting is not feasible.

The Causality: Antioxidants are molecules that readily donate a hydrogen atom or an electron to a free radical, effectively neutralizing it and terminating the oxidative chain reaction.[20][21] The resulting antioxidant radical is stabilized by resonance and is not reactive enough to propagate the chain.[22]

Antioxidant Typical Concentration Mechanism Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Free-radical scavenger (Hydrogen Atom Transfer)[20]Commonly used and effective. May need to be removed for certain biological assays.
tert-Butylhydroquinone (TBHQ) 0.01 - 0.05% (w/v)Potent free-radical scavenger.[22]Highly effective but may interfere with downstream applications.
Vitamin E (α-tocopherol) 0.05 - 0.2% (w/v)Natural chain-breaking antioxidant.[23]"Natural" option, but can also be susceptible to oxidation itself over time.

Protocol Note: Always run a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your intended downstream applications or react with your compound of interest.

Visualized Workflows and Mechanisms

Diagram 1: Postulated Oxidative Degradation Pathway

This diagram illustrates a simplified free-radical chain reaction, a common mechanism for the oxidation of organic compounds exposed to air.

OxidationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_intervention Antioxidant Intervention RH Pyrido[2,3-b]pyrazine (R-H) R_rad Alkyl Radical (R•) RH->R_rad Light, Heat, or Metal Catalyst ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 (fast) Stable Stable Products R_rad->Stable + R• O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + R-H (forms another R•) ROO_rad->Stable + ROO• Degradation Degradation Products ROOH->Degradation Decomposition Antioxidant Antioxidant (ArOH) Antioxidant->ROO_rad Donates H• to terminate cycle

Caption: Simplified free-radical oxidation mechanism and point of antioxidant intervention.

Diagram 2: Decision Workflow for Long-Term Storage

This workflow guides the user through selecting the appropriate storage protocol.

StorageWorkflow start Start: New batch of 6-methoxy-4-methyl-1H,2H,3H,4H- pyrido[2,3-b]pyrazine duration Intended Storage Duration? start->duration short_term < 6 Months duration->short_term Short medium_term 6-24 Months duration->medium_term Medium long_term > 24 Months duration->long_term Long store_short Store at 2-8°C in amber vial. short_term->store_short store_medium Store at -20°C in amber vial. medium_term->store_medium store_long Store at -20°C to -80°C in amber vial. Blanket with Inert Gas. long_term->store_long use Use Compound store_short->use store_medium->use store_long->use

Caption: Decision tree for selecting the correct storage conditions based on duration.

References

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Google Cloud.
  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Antioxidants: a comprehensive review. Journal of Young Pharmacists, 2(4), 331-343.
  • Chemicals That Form Peroxides: Handling and Storage. University of California, Berkeley.
  • 4 Common Ways Temperature Impacts Chemicals. (2024, June 4). Post Apple Scientific.
  • The Role of Temperature in Chemical Reactions. MSE Supplies.
  • Principles of Inert Atmosphere Storage. (2024, December 27).
  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen.
  • Peroxide Forming Chemicals. Environmental Health & Safety (EHS), University of California, Santa Barbara.
  • Inerting in the chemical industry. Linde.
  • Peroxide-Forming Chemicals. Environmental Health and Safety, Dartmouth College.
  • Peroxide-Forming Chemicals. (2024, February 23). Division of Research Safety, University of Illinois.
  • Gibis, M., & Weiss, J. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2146-2153.
  • Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022, July 6). IntechOpen.
  • How do you store chemicals in inert gas? (2025, January 14). Sciencemadness.org.
  • Do some chemicals degrade at low temperatures? (2024, August 1). Chemistry Stack Exchange.
  • Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). PMC.
  • Chemical Segregation and Storage. USC Environmental Health & Safety, University of Southern California.
  • How Does Temperature Affect The Rate Of A Reaction? (2023, March 15). Buy Chemicals Online.
  • Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. (2018, July 20).
  • Preservation of Moisture-Sensitive Chemical Reagents. MilliporeSigma.
  • Antioxidants Properties of Natural and Synthetic Chemical Compounds: Therapeutic Effects on Biological System. (2019, May 3). Acta Scientific.
  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. (2022, March 1). RSC Publishing.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023, November 1). RSC Publishing.
  • 6-methoxy-4-methyl-1h,2h,3h,4h-pyrido[2,3-b]pyrazine. PubChemLite.
  • Chapter 11. Impact of Processing Meat on the Formation of Heterocyclic Amines and Risk of Cancer. (2019, November 30).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). PMC.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine deriv
  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. (2022, February 12). Semantic Scholar.
  • 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. NextSDS.
  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC.
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025, September 16).
  • pyrido[2,3-b]pyrazine. (2025, May 20).
  • Heterocyclic amine. Wikipedia.
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  • Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. (2024). Physical Chemistry Chemical Physics, 26(6), 4865-4874.
  • Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiab
  • Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study. (2023, November 27). ChemRxiv.

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Validation & Comparative

Publish Comparison Guide: 1H and 13C NMR Spectrum Validation of 6-Methoxy-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS: 1314922-89-8) is a highly specialized fused bicyclic scaffold frequently utilized in the development of kinase inhibitors and advanced therapeutics [1]. Validating the structural integrity and purity of this building block is a critical bottleneck in drug discovery workflows. As a Senior Application Scientist, I have designed this guide to objectively compare NMR validation methodologies—specifically evaluating instrument field strengths and solvent matrices—to establish a rigorous, self-validating analytical protocol for this compound.

Structural Elucidation & Causality in NMR

To validate this molecule, we must first understand the causality behind its expected nuclear magnetic resonance (NMR) behavior. The molecule consists of an electron-rich pyridine ring fused to a tetrahydropyrazine system.

  • Pyridine Core (C5–C8a): The methoxy group at C6 acts as a potent electron-donating group via resonance (+R effect). This electron density is directed to the ortho and para positions, significantly shielding the adjacent H7 proton. Consequently, H7 shifts upfield (expected ~6.2 ppm) relative to H8 (~6.9 ppm). This predictable ortho-coupling system (J ≈ 8.0 Hz) acts as an internal anchor to validate the pyridine ring's substitution pattern[2].

  • Tetrahydropyrazine Ring (N1–C4a): The N4-methyl group (singlet, ~2.9 ppm) and the adjacent aliphatic protons at C2 and C3 form a distinct spin system. The secondary amine (N1-H) is highly sensitive to the solvent matrix due to rapid proton exchange and intermolecular hydrogen bonding.

Comparative Analysis: High-Field vs. Benchtop NMR

While benchtop NMR has revolutionized in-process quality control by utilizing permanent magnets for rapid analysis, it suffers from reduced spectral dispersion compared to traditional superconducting magnets [3].

Table 1: Instrument Performance Comparison for Pyrido[2,3-b]pyrazine Validation

Analytical ParameterHigh-Field NMR (≥400 MHz)Benchtop NMR (60–80 MHz)Mechanistic Causality
1H Resolution (C2/C3) Baseline resolved multipletsOverlapping broad signalsHigh magnetic fields separate tightly coupled aliphatic spin systems, preventing second-order overlap.
Impurity LOD < 0.1%~1.0% - 2.0%Cryoprobes and higher field strengths drastically improve the S/N ratio, critical for detecting trace des-methyl impurities.
Workflow Velocity Hours (Core Lab Facility)Minutes (Fume Hood)Benchtop systems eliminate sample transport, allowing for rapid go/no-go decisions based on the methoxy singlet.

Verdict: High-field NMR is mandatory for definitive structural validation and regulatory impurity profiling, whereas benchtop NMR is optimal for rapid, intermediate reaction monitoring.

Comparative Analysis: Solvent Matrix Selection

The choice of deuterated solvent fundamentally alters the observed spectrum, particularly for the secondary amine in the tetrahydropyrazine ring.

Table 2: Solvent Matrix Comparison (CDCl3 vs. DMSO-d6)

Spectral FeatureCDCl3DMSO-d6Mechanistic Causality
N1-H Visibility Broad, often absentSharp singlet (~6.5 ppm)DMSO acts as a strong hydrogen-bond acceptor, locking the N1-H proton into a uniform solvation state and slowing chemical exchange.
Pyridine H7/H8 ~6.2 / 6.9 ppm~6.4 / 7.1 ppmThe higher dielectric constant and polarity of DMSO induce slight global deshielding of the aromatic protons [4].

Verdict: DMSO-d6 is the superior solvent for this specific compound, as it guarantees the visibility of the N1-H proton, allowing for accurate integration and confirmation of the secondary amine.

Step-by-Step Experimental Protocol: Self-Validating NMR Workflow

This protocol ensures a self-validating data set, eliminating ambiguities in carbon assignment and ensuring high-fidelity structural confirmation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter into a standard 5 mm NMR tube.

    • Causality: Removing paramagnetic particulates (e.g., residual synthesis catalysts) prevents T2 relaxation shortening, ensuring sharp, resolvable multiplets.

  • 1H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Validate the H7/H8 ortho-coupling constant (J ≈ 8.0 Hz).

  • 13C NMR Acquisition: Acquire 1024 scans with an extended D1 of 5.0 seconds.

    • Causality: The quaternary bridgehead carbons (C4a, C8a) lack attached protons, relying entirely on slow dipole-dipole relaxation. Extending D1 prevents the under-integration or complete loss of these critical structural nodes.

  • DEPT-135 Acquisition: Run a DEPT-135 pulse sequence.

    • Causality: This sequence inverts the phase of CH2 groups. The C2 and C3 carbons of the tetrahydropyrazine ring will appear as negative peaks, definitively differentiating them from the positive N-methyl and methoxy carbons, thereby self-validating the aliphatic bridge assignment.

Workflow Visualization

NMR_Validation Start 6-Methoxy-4-methyl... Sample Preparation Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Platform Instrument Choice (600 MHz vs 80 MHz) Solvent->Platform Acq1H 1H NMR Acquisition (Validate H7/H8 Coupling) Platform->Acq1H Acq13C 13C & DEPT-135 (Validate C2/C3 CH2) Platform->Acq13C Analysis Spectral Processing & Impurity Profiling Acq1H->Analysis Acq13C->Analysis Valid Structural Integrity Confirmed Analysis->Valid

Figure 1: Self-validating NMR workflow for pyrido[2,3-b]pyrazine structural elucidation.

References

  • Title: Pyrido[2, 3 - b] pyrazine derivatives and their therapeutical uses. Source: Google Patents.
  • Title: General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Source: ACS Publications. URL: [Link]

  • Title: Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds. Source: NIH / PMC. URL: [Link]

  • Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Source: MDPI. URL: [Link]

A Researcher's Guide to High-Resolution Mass Spectrometry: Unambiguous Compound Identification of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical research, the unambiguous identification of novel chemical entities is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique, offering unparalleled precision in mass measurement, which is crucial for the structural elucidation of small molecules.[1][2] This guide provides a comprehensive overview of the application of HRMS for the characterization of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, a nitrogen-containing heterocyclic compound. Nitrogen-containing heterocycles are significant moieties in many pharmaceuticals.[3][4]

This document, intended for researchers, scientists, and drug development professionals, will delve into the theoretical underpinnings of HRMS, present a detailed experimental protocol for data acquisition, and compare the specificity of HRMS data with alternative analytical techniques.

The Power of Precision: Why HRMS is Essential

Traditional low-resolution mass spectrometry (LRMS) provides the nominal mass of a molecule, which is the integer mass of the most abundant isotope of each element.[5] However, for complex molecules or in intricate matrices, this can lead to ambiguity, as multiple elemental compositions can correspond to the same nominal mass.[6] HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, overcome this limitation by measuring the mass-to-charge ratio (m/z) with exceptional accuracy, typically within a few parts per million (ppm).[1][7] This high mass accuracy allows for the determination of the exact mass, which is the monoisotopic mass calculated using the mass of the most abundant isotope of each element to several decimal places.[5][6]

The ability to measure the exact mass is a game-changer for several reasons:

  • Unambiguous Molecular Formula Determination: By comparing the experimentally measured exact mass with the theoretical exact mass calculated for potential molecular formulas, researchers can confidently assign the correct elemental composition to an unknown compound.[5][7]

  • Enhanced Specificity in Complex Mixtures: In complex samples, such as reaction mixtures or biological matrices, the high resolving power of HRMS can distinguish between analytes with very similar masses, which would be indistinguishable by LRMS.[8]

  • Structural Elucidation Support: While HRMS alone cannot determine the specific arrangement of atoms (isomerism), the precise molecular formula is a critical piece of the puzzle in conjunction with other spectroscopic techniques like NMR for complete structure elucidation.[9]

Theoretical HRMS Data for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

To illustrate the power of HRMS, let's first consider the theoretical data for our target compound, 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (Chemical Formula: C₁₀H₁₅N₃O).

ParameterValue
Chemical Formula C₁₀H₁₅N₃O
Nominal Mass 193
Monoisotopic (Exact) Mass 193.12151
Calculated m/z for [M+H]⁺ 194.12879
Calculated m/z for [M+Na]⁺ 216.11073

The ability to measure the m/z to four or more decimal places is what provides the high degree of confidence in the elemental composition.

Acquiring High-Resolution Mass Spectrometry Data: A Step-by-Step Protocol

The following protocol outlines a general procedure for acquiring HRMS data for a small molecule like 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine.

    • Dissolve the sample in a high-purity solvent compatible with reverse-phase liquid chromatography, such as methanol or acetonitrile, to a final concentration of 10-50 µM.[10] LC-MS grade solvents are essential to minimize background interference.

    • Prepare a blank sample using the same solvent to be used as a control.[10]

  • Liquid Chromatography (LC) Conditions:

    • LC System: An UltiMate 3000 Rapid Separation LC system or equivalent.[11]

    • Column: A C18 reverse-phase column (e.g., Accucore C18, 2.6 µm, 100 x 2.1 mm). The choice of column will depend on the polarity of the analyte.

    • Mobile Phase A: 0.1% Formic acid in water (LC-MS grade). The acidic modifier helps in the protonation of the analyte in positive ion mode.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (LC-MS grade).

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound of interest, followed by a wash and re-equilibration step. A total run time of 10-15 minutes is common for such analyses.[11]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Mass Spectrometer: A Q Exactive Focus hybrid quadrupole-Orbitrap mass spectrometer or a similar high-resolution instrument.[11]

    • Ionization Source: Heated Electrospray Ionization (HESI) is a robust and widely used technique for the ionization of polar and semi-polar small molecules.[11]

    • Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing compounds as they readily accept a proton to form [M+H]⁺ ions.

    • Mass Analyzer Settings:

      • Resolution: Set to a high resolving power, for example, 70,000 FWHM (Full Width at Half Maximum).[11] Higher resolution provides better separation of ions with close m/z values.

      • Scan Range: A typical scan range would be m/z 100-500 to encompass the expected mass of the analyte and potential adducts.

      • AGC Target (Automatic Gain Control): Set to an appropriate value (e.g., 1e6) to ensure optimal ion statistics without saturating the detector.

      • Maximum Injection Time: Set to a suitable time (e.g., 100 ms) to allow for sufficient ion accumulation.

  • Data Acquisition and Analysis:

    • Acquire data in full-scan mode to obtain the full mass spectrum of the eluting compound.

    • Process the data using appropriate software (e.g., Xcalibur, MassHunter).

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Determine the experimental m/z of the most abundant ion (e.g., the [M+H]⁺ ion).

    • Calculate the mass error in ppm using the following formula:

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

    • A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition of a novel compound.[12]

Workflow Diagram

G start Start: Characterize a new compound is_known Is the compound's molecular formula known? start->is_known hrms Perform HRMS Analysis is_known->hrms No lrms Perform LRMS for confirmation is_known->lrms Yes nmr Perform NMR for structural elucidation hrms->nmr end End: Compound Characterized lrms->end nmr->end

Caption: Decision tree for selecting an analytical technique.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool in modern chemical and pharmaceutical research, providing the accuracy and precision required for the confident identification of novel compounds. For a molecule such as 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, HRMS delivers an unambiguous elemental composition, a critical first step in its complete structural characterization. By following a well-defined experimental protocol and understanding the strengths and limitations of HRMS in comparison to other analytical techniques, researchers can accelerate their discovery and development efforts with a high degree of scientific rigor.

References

  • High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education. [Link]

  • HRMS Analysis of Small Molecules. UTMB. [Link]

  • HRMS: Fundamentals and Basic Concepts. ScienceDirect. [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]

  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

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A Researcher's Guide to Determining the Inhibitory Profile of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

To date, a review of publicly accessible scientific literature and databases reveals no published data on the biological activity or IC50 values for the compound 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. However, the pyrido[2,3-b]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. This guide is designed for researchers and drug development professionals to establish a comprehensive inhibitory profile for this molecule of interest. We will proceed with a hypothesis-driven approach, postulating that this compound, like structurally related molecules, may exhibit inhibitory activity against key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFR) and Fer Tyrosine Kinase (FER).

This document provides a detailed roadmap, from initial biochemical screening to cellular activity assessment, enabling the direct generation of comparative IC50 data against established inhibitors.

Part 1: Hypothesis and Strategy for Target Identification

The core chemical scaffold, pyrido[2,3-b]pyrazine, is a recurring motif in numerous kinase inhibitors.[1][2] Related heterocyclic systems like pyrrolo[2,3-b]pyrazines and pyrido-pyridazinones have demonstrated potent inhibition of kinases such as FGFR and FER, respectively. Therefore, a logical starting point is to screen 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine against a panel of cancer-relevant kinases, with a primary focus on the FGFR family and FER kinase.

Our experimental strategy will be twofold:

  • Biochemical Assays: To determine the direct inhibitory effect of the compound on purified kinase enzymes and derive specific IC50 values.

  • Cell-Based Assays: To assess the compound's potency in a biologically relevant context, measuring its effect on the viability of cancer cell lines known to be dependent on the hypothesized target kinases.

Logical Workflow for IC50 Determination

The following diagram illustrates the proposed experimental workflow.

G cluster_0 Phase 1: Biochemical Analysis cluster_1 Phase 2: Cellular Analysis cluster_2 Phase 3: Data Analysis Compound Test Compound: 6-methoxy-4-methyl-1H,2H,3H,4H- pyrido[2,3-b]pyrazine KinasePanel Kinase Panel Screening (e.g., FGFR1-4, FER) Compound->KinasePanel Initial Screen BiochemAssay Biochemical IC50 Determination (Kinase-Glo® Assay) KinasePanel->BiochemAssay Identify Hit(s) CellLines Select Target-Relevant Cancer Cell Lines BiochemAssay->CellLines Based on Biochemical Hits CellAssay Cellular IC50 Determination (CellTiter-Glo® Assay) CellLines->CellAssay DataAnalysis Data Analysis & Comparison - Dose-Response Curves - Comparative IC50 Table CellAssay->DataAnalysis

Caption: Experimental workflow for profiling a novel compound.

Part 2: Comparative Benchmarking

To contextualize the potency of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, it is essential to test it alongside well-characterized inhibitors of the target kinases.

Table 1: Reference Kinase Inhibitors for Comparative Analysis
Target KinaseReference InhibitorReported Biochemical IC50 (nM)
FGFR1 AZD45470.2 nM[3]
Infigratinib (BGJ398)1.0 nM
Erdafitinib1.2 nM
FGFR2 AZD45471.8 nM[4]
Infigratinib (BGJ398)1.1 nM
Erdafitinib2.1 nM
FGFR3 AZD45472.5 nM[4]
Infigratinib (BGJ398)1.5 nM
Erdafitinib2.9 nM
FGFR4 Erdafitinib5.7 nM[5]
Pemigatinib30 nM[5]
FER Dasatinib4 nM[6]
Bosutinib12 nM[6]

Note: The above table is for reference. Researchers should generate their own IC50 data for these standards in parallel with the test compound to ensure a direct and valid comparison under identical experimental conditions.

Part 3: Detailed Experimental Protocols

The following protocols are detailed, self-validating systems designed for accuracy and reproducibility.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the Promega Kinase-Glo® platform, which measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[7][8] A decrease in ATP consumption corresponds to kinase inhibition.

A. Materials:

  • Test Compound: 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, dissolved in 100% DMSO to create a 10 mM stock.

  • Reference Inhibitors: (See Table 1), prepared as 10 mM stocks in DMSO.

  • Recombinant Human Kinases: FGFR1, FGFR2, FGFR3, FGFR4, FER (sourced from a reputable vendor).

  • Kinase-Specific Substrates: e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega Corp.).

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP: Adenosine 5'-triphosphate, prepared to a working concentration that approximates the Kₘ for each specific kinase.

  • White, opaque 96- or 384-well assay plates.

  • Multichannel pipettes and a plate luminometer.

B. Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution series (e.g., 11-point, 1:3 dilution) of the test compound and reference inhibitors in a separate plate. Start with a high concentration (e.g., 100 µM) to achieve a final assay concentration range from ~10 µM down to the picomolar range. Transfer 1 µL of each concentration to the final assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction Setup: Prepare a master mix containing the specific kinase and its substrate in the assay buffer. Add 12.5 µL of this mix to each well of the assay plate containing the pre-dispensed compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinases.

  • Initiation of Reaction: Prepare an ATP solution in assay buffer. Add 12.5 µL of the ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 25 µL.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This duration should be within the linear range of the enzymatic reaction, which should be optimized beforehand.

  • Signal Generation: Equilibrate the Kinase-Glo® Reagent to room temperature. Add 25 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization & Measurement: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure luminescence using a plate luminometer. The signal is inversely proportional to kinase activity.

C. Data Analysis:

  • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 2: Cellular Viability Assay

This protocol uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[10][11]

A. Materials:

  • Cancer Cell Lines:

    • FGFR-dependent: NCI-H1581 (FGFR1 amplified), SNU-16 (FGFR2 amplified), RT-112 (FGFR3 mutated).

    • FER-implicated: H1299 (NSCLC, where FER is downstream of EGFR).[12]

  • Cell Culture Medium: (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound and Reference Inhibitors (prepared as described in Protocol 1).

  • CellTiter-Glo® 2.0 Assay Reagent (Promega Corp.).

  • White, opaque, sterile 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

B. Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into the 96-well plates at a pre-optimized density (e.g., 3,000-8,000 cells/well) in 90 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in culture medium. Add 10 µL of these dilutions to the respective wells to achieve the final desired concentrations. Include DMSO-only control wells.

  • Incubation: Return the plates to the incubator for 72 hours.

  • Assay Preparation: On the day of the assay, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[13]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[14]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Data Acquisition: Measure luminescence with a plate luminometer. The signal is directly proportional to the number of viable cells.

C. Data Analysis:

  • Normalize the data using the DMSO-treated wells (0% inhibition) and wells with a potent cytotoxic agent or no cells (100% inhibition).

  • Plot the normalized percent viability against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the cellular IC50 value.

Part 4: Key Signaling Pathways and Rationale

Understanding the signaling context of the target kinases is crucial for interpreting the cellular data.

FGFR Signaling Pathway

Aberrant FGFR signaling, often through gene amplification or mutation, drives proliferation and survival in many cancers.[1][15] Upon ligand binding, FGFRs dimerize and autophosphorylate, triggering downstream cascades including the RAS-MAPK and PI3K-AKT pathways.[2][16][17] An effective inhibitor would block these pro-survival signals.

G cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates Compound 6-methoxy-4-methyl-... (Test Inhibitor) Compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_downstream Downstream Effectors RTK Growth Factor Receptor (e.g., EGFR, PDGFR) FER FER Kinase RTK->FER Activates STAT3 STAT3 FER->STAT3 Phosphorylates Vav2_Rac Vav2/Rac Signaling FER->Vav2_Rac Activates Compound 6-methoxy-4-methyl-... (Test Inhibitor) Compound->FER Inhibits Transcription Gene Transcription STAT3->Transcription Invasion Cell Invasion & Metastasis Vav2_Rac->Invasion

Caption: Role of FER kinase in downstream signaling.

Conclusion

While direct inhibitory data for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is not currently available, its chemical structure suggests a high probability of activity as a kinase inhibitor. By following the rigorous, hypothesis-driven protocols outlined in this guide, researchers can effectively determine its biochemical and cellular IC50 values. Comparing this data against established inhibitors for hypothesized targets like FGFR and FER will provide a clear and objective assessment of its potency and potential as a novel therapeutic agent or research tool. This structured approach ensures the generation of high-quality, reproducible data critical for advancing drug discovery projects.

References

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Jang, J. H., et al. (2024). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. MDPI. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. PMC. Retrieved from [Link]

  • Gu, Y., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Cancer. Retrieved from [Link]

  • Dienstmann, R., et al. (2012). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. Retrieved from [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. PubMed. Retrieved from [Link]

  • Subbiah, V., et al. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. MDPI. Retrieved from [Link]

  • Zou, H., et al. (2007). The Fer Tyrosine Kinase Is Important for Platelet-derived Growth Factor-BB-induced Signal Transducer and Activator of Transcription 3 (STAT3) Protein Phosphorylation, Colony Formation in Soft Agar, and Tumor Growth in Vivo. PMC. Retrieved from [Link]

  • Ahn, J. H., et al. (2011). FER tyrosine kinase (FER) overexpression mediates resistance to quinacrine through EGF-dependent activation of NF-κB. PNAS. Retrieved from [Link]

  • ResearchGate. (n.d.). A working model for FER signalling pathways in hormone actions. Retrieved from [Link]

  • Gu, T., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. PMC. Retrieved from [Link]

  • Zhang, M., et al. (2022). The Structural and Biochemical Basis for FER Receptor Kinase Early Signaling Initiation in Arabidopsis. bioRxiv. Retrieved from [Link]

  • Cain, M. K., et al. (2013). Fer Protein-Tyrosine Kinase Promotes Lung Adenocarcinoma Cell Invasion and Tumor Metastasis. AACR Journals. Retrieved from [Link]

  • Dar, A. C., et al. (2013). Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles' Heel of Targeted Therapy. PMC. Retrieved from [Link]

  • Zhang, J., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Sacco, A., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). IC50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound, providing a precise three-dimensional map of electron density.[1] The journey from a newly synthesized powder to a validated crystal structure is a multi-step process that demands precision at every stage.

Prerequisite: Growing High-Quality Crystals

The axiom "garbage in, garbage out" is acutely true in crystallography; the quality of the diffraction data is fundamentally limited by the quality of the crystal. For a small organic molecule like our target compound, obtaining a single crystal, ideally 0.1-0.3 mm in each dimension, is the first and most critical hurdle.[2]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solubility Screening: Begin by assessing the solubility of the compound in a range of common solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).[3] The ideal crystallization solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine in the chosen solvent in a clean, small vial.

  • Evaporation Control: Cover the vial with a cap, pierced with a needle or covered with parafilm with a few pinholes. This is a crucial step; the rate of evaporation dictates the rate of crystal growth. Slower evaporation allows for fewer nucleation sites and promotes the growth of larger, more ordered crystals.[3]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor for crystal formation over several days to weeks.

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is used to solve and refine the structure.[1]

Workflow: From Crystal to Final Structure

G cluster_0 Experimental Phase cluster_1 Computational Phase crystal 1. Mount Crystal & Cool data_collection 2. X-ray Data Collection crystal->data_collection integration 3. Data Integration & Scaling data_collection->integration solve 4. Structure Solution (Direct Methods) integration->solve refine 5. Structure Refinement solve->refine validate 6. Validation (checkCIF) refine->validate report Final CIF & Report validate->report

Caption: Workflow for single-crystal X-ray structure determination.

The structure is typically solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.[1] This map is then interpreted to build a molecular model, which is iteratively improved through a process called least-squares refinement.

The Core of Trustworthiness: Structure Validation

Refinement produces a model, but validation confirms its accuracy. The primary tool for this is the Crystallographic Information File (CIF), a standardized format that contains all experimental and structural data. This file is submitted to the International Union of Crystallography's (IUCr) checkCIF service, which provides an automated validation report, acting as a self-validating system.[4][5]

The checkCIF report generates ALERTS (A, B, C, G) for potential issues. Understanding these is key to producing a reliable structure.

Key Quality Metric Typical Acceptable Value (Small Molecule) Interpretation of High Values (checkCIF ALERTS) [6][7]
R_int < 0.10Measures the agreement between symmetry-equivalent reflections. High values suggest poor crystal quality, improper space group assignment, or inadequate absorption correction.
R1 (R-factor) < 0.05A measure of the agreement between the observed diffraction data and the data calculated from the refined model.
wR2 (weighted R-factor) < 0.15A more robust measure of agreement than R1, based on all reflection data. High values may indicate an incorrect model, poor data quality, or unmodeled disorder.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model and appropriate data weighting. Values significantly different from 1 suggest issues with the model or weighting scheme.
Max/Min Residual Density < ±0.5 e⁻/ųLarge peaks or holes in the final difference Fourier map can indicate missing atoms, incorrect atom assignments, or unmodeled disorder.

An experienced crystallographer aims to resolve all A- and B-level ALERTS. If an alert cannot be resolved (e.g., due to inherent crystal properties), it must be explained in the final publication, ensuring transparency and scientific integrity.[5]

Orthogonal and Comparative Validation Methods

While X-ray crystallography provides unparalleled detail on the solid-state structure, it is imperative to confirm that the structure is consistent in solution and that the fundamental molecular properties are correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure in solution.[8] For our target molecule, a suite of NMR experiments would be required to confirm the connectivity of the pyrido[2,3-b]pyrazine core and the positions of the methoxy and methyl substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Acquire key 2D correlation spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Hypothetical NMR Data for Structural Confirmation:

ExperimentExpected Key Correlation for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazineCausality/Reasoning
¹H NMR A singlet around 3.8-4.0 ppm (3H) and a singlet around 2.9-3.1 ppm (3H).Corresponds to the methoxy (-OCH₃) and N-methyl (-NCH₃) protons, respectively. Their integration (3H each) confirms their presence.
¹³C NMR A signal around 55-60 ppm and a signal around 40-45 ppm.Corresponds to the methoxy and N-methyl carbons.
HMBC A correlation between the methoxy protons (~3.9 ppm) and the aromatic carbon at the C6 position.This is the definitive experiment to prove the location of the methoxy group on the pyridone ring.
HMBC A correlation between the N-methyl protons (~3.0 ppm) and the two adjacent carbons in the pyrazine ring (C4a and C3).This confirms the methyl group is attached to the N4 position.
Mass Spectrometry (MS)

Mass spectrometry provides two fundamental pieces of information: the molecular weight and, with high-resolution instruments, the elemental formula.[9][10] This is a rapid and highly sensitive technique that serves as a first-pass validation of the compound's identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, typically using electrospray ionization (ESI).[9]

  • Data Interpretation: Compare the measured accurate mass of the molecular ion (e.g., [M+H]⁺) to the theoretical mass calculated for the proposed formula, C₉H₁₃N₃O.

ParameterExpected Result for C₉H₁₃N₃OPurpose
Theoretical Mass [M+H]⁺ 180.11314The exact calculated mass for the protonated molecule.
Observed Mass [M+H]⁺ Within 5 ppm of theoreticalConfirms the elemental composition. A low ppm error provides high confidence that the assigned molecular formula is correct.
Computational Chemistry: In-Silico Validation

Density Functional Theory (DFT) calculations have become a powerful tool for validating and complementing experimental data.[11] By performing a geometry optimization of the proposed structure, we can compare theoretical bond lengths and angles with those determined by X-ray crystallography. A strong correlation between the two datasets provides a high level of confidence in the experimental model.

Workflow: DFT-Based Structural Validation

G start Proposed Structure (from X-ray or NMR) dft Geometry Optimization (e.g., B3LYP/6-31G*) start->dft extract_calc Extract Calculated Bond Lengths & Angles dft->extract_calc compare Compare Calculated vs. Experimental Data extract_calc->compare xray_data Experimental X-ray Data (from CIF) extract_exp Extract Experimental Bond Lengths & Angles xray_data->extract_exp extract_exp->compare result High Correlation? (Low RMSD) compare->result

Caption: Using DFT to validate an experimental crystal structure.

A low root-mean-square deviation (RMSD) between the optimized DFT structure and the experimental X-ray structure indicates that the experimental model is not in a strained or energetically unfavorable conformation, adding another layer of validation.[11]

Synthesis and Final Recommendation

Unambiguous structural validation of a novel compound like 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is not a linear process but a web of interconnected, self-validating evidence. No single technique can provide a complete picture.

Comparative Summary of Validation Techniques:

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing.The "gold standard" for absolute structure determination.[1]Requires a high-quality single crystal; provides a solid-state, not solution, structure.
NMR Spectroscopy Atomic connectivity, stereochemistry in solution, dynamic processes.Provides detailed structural information in the solution phase, which is often more biologically relevant.[12][13]Can be complex to interpret for novel scaffolds; does not provide bond lengths/angles.
Mass Spectrometry Molecular weight and elemental formula.Extremely high sensitivity and accuracy for formula confirmation; fast.[9][10]Provides no information on connectivity or stereochemistry.
DFT Calculations Energetically minimized 3D structure, electronic properties.Provides an independent, theoretical validation of the experimental structure.[11][14]The accuracy is dependent on the level of theory and basis set used; it is a model, not an experiment.

Recommendation for Researchers:

For the definitive validation of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, a multi-pronged approach is essential:

  • Confirm Identity: Use HRMS to confirm the elemental formula (C₉H₁₃N₃O).

  • Elucidate Connectivity: Use a full suite of 1D and 2D NMR experiments to establish the complete atomic connectivity in solution.

  • Determine Absolute Structure: Grow single crystals and perform X-ray diffraction analysis. Rigorously refine the structure and validate it using the checkCIF protocol to resolve all major alerts.

  • Cross-Validate: Compare the geometric parameters from the final crystal structure with a DFT-optimized model to ensure the experimental structure is energetically sound.

By integrating these four techniques, the resulting structural assignment will be robust, trustworthy, and meet the highest standards of scientific rigor, providing a solid foundation for any future drug development or research applications.

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  • Jasinski, J. P., & Golen, J. A. (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. [Link]

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  • Benjelloun, A. T., et al. (2018). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 37, 01011. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

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Comparative Guide to LC-MS/MS Quantification of 6-Methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine in Blood Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise quantification of small-molecule therapeutics and their metabolites in biological matrices is a cornerstone of drug development. The compound 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (Monoisotopic mass: 179.11 Da) represents a highly privileged heterocyclic scaffold frequently utilized in the design of advanced kinase inhibitors (e.g., RAF, RTK, and KRAS inhibitors)[1].

This guide provides an objective, data-driven comparison of sample preparation methodologies and LC-MS/MS platforms for quantifying this pyrido-pyrazine derivative in human blood plasma. As a Senior Application Scientist, I have structured this protocol not just as a sequence of steps, but as a self-validating analytical system grounded in mechanistic chemistry and regulatory compliance[2].

Mechanistic Grounding: Analyte Chemistry & Behavior

To design a robust bioanalytical assay, one must first understand the physicochemical properties of the target analyte.

  • Protonation Dynamics: The tetrahydropyrido-pyrazine core contains multiple basic nitrogen atoms. In an acidic environment (pH < 4), these nitrogens readily accept protons, making the molecule highly amenable to Positive Electrospray Ionization (ESI+) and cation-exchange extraction.

  • Fragmentation Pathway: Under Collision-Induced Dissociation (CID), the protonated precursor ion ( [M+H]+ at m/z 180.1) predictably fragments. The primary transition involves the neutral loss of methanol (-32 Da) from the methoxy group, yielding a stable product ion at m/z 148.1. A secondary ring-cleavage event yields a qualifier ion at m/z 122.1.

Fragmentation Parent Parent Ion [M+H]+ m/z 180.1 CID Collision Induced Dissociation (CID) Parent->CID Frag1 Quantifier Ion m/z 148.1 (-CH3OH) CID->Frag1 CE: 25V Frag2 Qualifier Ion m/z 122.1 (Ring Cleavage) CID->Frag2 CE: 40V

Fig 1: MRM fragmentation pathway for the pyrido[2,3-b]pyrazine core.

Comparative Analysis: Sample Preparation Strategies

Blood plasma is a notoriously complex matrix. Phospholipids and endogenous proteins can cause severe ion suppression in the MS source, leading to fluctuating signals and assay failure. Selecting the correct extraction method dictates the ultimate sensitivity of the assay.

Table 1: Matrix Cleanup Comparison for Pyrido-Pyrazines
Extraction MethodChemical MechanismAbsolute RecoveryMatrix Effect (Ion Suppression)Best Use Case
Protein Precipitation (PPT) Organic solvent (MeCN) denatures and crashes plasma proteins.High (>90%)Severe (Phospholipids remain in extract)Early discovery PK; high-throughput screening.
Liquid-Liquid Extraction (LLE) Analyte partitions into immiscible organic solvent at neutral/basic pH.Moderate (60-75%)LowLipophilic analogs; less effective for polar metabolites.
Solid Phase Extraction (MCX) Mixed-Mode Cation Exchange traps protonated basic nitrogens.High (>85%)Minimal (<5%)IND-enabling GLP PK studies requiring deep LLOQs.

Causality Insight: While PPT is fast, it fails to remove glycerophosphocholines, which co-elute with early-to-mid eluting polar analytes like our target. Because the pyrido-pyrazine core is basic, Mixed-Mode Cation Exchange (MCX) SPE is the optimal choice. By acidifying the plasma, the analyte becomes positively charged and binds ionically to the sulfonic acid groups on the MCX sorbent. This allows us to aggressively wash the sorbent with 100% methanol—washing away all neutral lipids and phospholipids—before eluting the pure analyte with a high-pH solvent.

SamplePrep Plasma Plasma Sample (100 µL) IS Add Internal Standard (IS) Plasma->IS Split Method Choice IS->Split PPT Protein Precipitation (PPT) Add 300 µL MeCN Split->PPT High Throughput SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange Split->SPE High Purity Centrifuge Centrifuge (15,000g, 10 min) PPT->Centrifuge WashElute Wash (MeOH) -> Elute (5% NH4OH in MeOH) SPE->WashElute Dry Evaporate under N2 & Reconstitute Centrifuge->Dry WashElute->Dry LCMS UPLC-MS/MS Analysis Dry->LCMS

Fig 2: Comparative sample preparation workflows for plasma extraction.

Comparative Analysis: LC-MS/MS Platforms

Choosing the right mass spectrometry platform depends on whether the goal is absolute targeted quantification or untargeted metabolite profiling.

Table 2: Triple Quadrupole (QqQ) vs. High-Resolution MS (Q-TOF)
PlatformDetection ModeLLOQ (Sensitivity)Linear Dynamic RangePrimary Application
QqQ (e.g., Waters Xevo TQ-XS) MRM (Targeted)1 - 5 pg/mL 4 to 5 logsAbsolute PK quantification, GLP bioanalysis.
Q-TOF (e.g., Sciex X500R) TOF-MS / ddMS250 - 100 pg/mL2 to 3 logsMetabolite ID, untargeted biomarker discovery.

Causality Insight: For rigorous PK quantification, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) is superior. The dual mass-filtering stages (Q1 and Q3) act as a highly specific chemical filter, eliminating background matrix noise and maximizing the duty cycle for the specific m/z 180.1 → 148.1 transition.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, every bioanalytical batch must prove its own validity. This protocol integrates the rigorous standards outlined in the FDA Bioanalytical Method Validation Guidance for Industry[2].

Step 1: MCX Solid Phase Extraction (SPE)
  • Spiking & Normalization: Aliquot 100 µL of human plasma. Add 10 µL of stable isotope-labeled internal standard (SIL-IS). Causality: The SIL-IS co-elutes with the target, perfectly correcting for any well-to-well variations in extraction recovery or ESI ion suppression.

  • Acidification: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to the plasma. Causality: Disrupts protein-drug binding and ensures the pyrido-pyrazine nitrogens are fully protonated for ion-exchange trapping.

  • Conditioning: Condition a 96-well MCX plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma sample onto the sorbent bed.

  • Interference Washing (Critical Step): Wash with 1 mL of 2% Formic acid in water (removes polar salts), followed by 1 mL of 100% Methanol. Causality: The 100% methanol wash strips away phospholipids while the protonated analyte remains locked to the cation-exchange resin.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the analyte's basic nitrogens, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UPLC-MS/MS Parameters
  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peak shapes that maximize signal-to-noise ratios.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Settings (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • Quantifier MRM: m/z 180.1 → 148.1 (Collision Energy: 25V)

    • Qualifier MRM: m/z 180.1 → 122.1 (Collision Energy: 40V)

Step 3: In-Run System Validation

A batch is only valid if the internal controls pass predefined regulatory criteria[2]:

  • System Suitability Test (SST): Inject a neat standard prior to the run to verify retention time stability (±5%) and instrument sensitivity.

  • Calibration Curve: 8 non-zero standards ranging from 1 to 1000 ng/mL. Must demonstrate a correlation coefficient ( R2 ) > 0.99 using a 1/x² weighted linear regression.

  • Quality Controls (QCs): Low, Mid, and High QCs must be interspersed every 20 samples. Accuracy must fall within ±15% of the nominal concentration (±20% at the LLOQ).

  • Blank Proving: A mobile phase blank must be injected immediately following the Upper Limit of Quantification (ULOQ) standard to prove the absence of column carryover.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Brain-Penetrant, Orally Bioavailable Microtubule-Stabilizing Small Molecules Are Potential Candidate Therapeutics Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine Against Established Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound, 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, against well-characterized, standard kinase inhibitors. The methodologies and principles outlined herein are designed to ensure scientific integrity and generate robust, comparable data for informed decision-making in drug discovery pipelines.

The pyrido[2,3-b]pyrazine scaffold has shown promise in the development of kinase inhibitors, with some derivatives demonstrating activity against clinically relevant targets like the Epidermal Growth Factor Receptor (EGFR).[1][2] Given this precedent, this guide will focus on a head-to-head comparison with established first and third-generation EGFR inhibitors, Gefitinib and Osimertinib, respectively. This allows for a thorough evaluation of the investigational compound's potency and potential advantages.

Core Principles of Kinase Inhibitor Benchmarking

A successful benchmarking study for a novel kinase inhibitor hinges on a multi-faceted approach that assesses both its direct enzymatic inhibition and its effects within a cellular context. The choice of assays should be guided by the need for both high-throughput screening and physiologically relevant data.[3] Luminescence-based in vitro assays, such as the ADP-Glo™ Kinase Assay, offer a robust and scalable method for determining biochemical potency (IC50).[4] Complementing this with cell-based assays, which measure the inhibitor's effect on cell signaling and proliferation, is crucial for understanding its potential therapeutic efficacy.[5][6]

Part 1: In Vitro Biochemical Potency Assessment

The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme. This provides a fundamental measure of its potency, independent of cellular factors like membrane permeability and off-target effects.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the determination of IC50 values for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, Gefitinib, and Osimertinib against purified, active EGFR kinase. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4]

Materials:

  • Recombinant human EGFR kinase (active)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Ultra-Pure)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds: 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, Gefitinib, Osimertinib

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 3-fold dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the EGFR enzyme and substrate to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound or DMSO (as a vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at the Km for EGFR to ensure accurate IC50 determination for ATP-competitive inhibitors.[7]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Diagram: In Vitro Biochemical Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Add_Compound 4. Add Diluted Compounds/DMSO Compound_Prep->Add_Compound Reagent_Prep 2. Prepare Kinase/Substrate Mix & ATP Solution Plate_Setup 3. Add Kinase/Substrate to Plate Reagent_Prep->Plate_Setup Plate_Setup->Add_Compound Pre_Incubate 5. Pre-incubate (10 min) Add_Compound->Pre_Incubate Start_Reaction 6. Add ATP to Initiate Reaction Pre_Incubate->Start_Reaction Incubate 7. Incubate (60 min) Start_Reaction->Incubate Stop_Reaction 8. Add ADP-Glo™ Reagent (Stop) Incubate->Stop_Reaction Incubate_Stop 9. Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection 10. Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect 11. Incubate (30 min) Add_Detection->Incubate_Detect Read_Plate 12. Measure Luminescence Incubate_Detect->Read_Plate Calculate_Inhibition 13. Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve 14. Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 15. Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Data Summary: Biochemical Potency (IC50)

The following table summarizes hypothetical IC50 values obtained from the ADP-Glo™ assay. This data is for illustrative purposes to demonstrate how results would be presented.

CompoundTarget KinaseIC50 (nM)
Gefitinib EGFR15
Osimertinib EGFR1
6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine EGFR85 (Hypothetical)

Part 2: Cellular Potency and Anti-Proliferative Activity

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context.[6] These assays account for factors such as cell permeability, stability, and engagement of the target within the cellular milieu.

Experimental Protocol: Cell-Based Proliferation Assay

This protocol measures the ability of the test compounds to inhibit the proliferation of a cancer cell line that is dependent on EGFR signaling for survival and growth. The Ba/F3 cell proliferation assay is a common method where the survival of these cells is made dependent on the expression of a specific oncogenic kinase.[5]

Materials:

  • Ba/F3 cell line engineered to express a constitutively active EGFR mutant (e.g., EGFR L858R)

  • Appropriate cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Test Compounds: 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, Gefitinib, Osimertinib

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white assay plates

  • DMSO

Procedure:

  • Cell Plating: Seed the EGFR-dependent Ba/F3 cells into 96-well plates at a density of 5,000 cells per well. Allow the cells to attach and resume growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the appropriate wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 (Growth Inhibition 50) value for each compound.

Diagram: Cell-Based Proliferation Assay Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_viability Viability Measurement cluster_data_analysis Data Analysis Cell_Culture 1. Culture EGFR-dependent Ba/F3 Cells Cell_Plating 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Plating Adherence 3. Allow Cells to Adhere Overnight Cell_Plating->Adherence Add_Treatment 5. Treat Cells with Compounds/DMSO Adherence->Add_Treatment Compound_Dilution 4. Prepare Compound Serial Dilutions Compound_Dilution->Add_Treatment Incubate_72h 6. Incubate for 72 hours Add_Treatment->Incubate_72h Equilibrate 7. Equilibrate Plate to Room Temp Incubate_72h->Equilibrate Add_CTG 8. Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Lyse_Cells 9. Mix to Induce Lysis Add_CTG->Lyse_Cells Stabilize 10. Incubate for 10 min Lyse_Cells->Stabilize Read_Plate 11. Measure Luminescence Stabilize->Read_Plate Normalize_Data 12. Normalize to Vehicle Control Read_Plate->Normalize_Data Plot_Curve 13. Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_GI50 14. Determine GI50 Plot_Curve->Determine_GI50

Caption: Workflow for the cell-based anti-proliferation assay.

Data Summary: Cellular Anti-Proliferative Activity (GI50)

The following table presents hypothetical GI50 values, representing the concentration of each compound required to inhibit cell growth by 50%.

CompoundCell LineGI50 (nM)
Gefitinib EGFR-dependent Ba/F330
Osimertinib EGFR-dependent Ba/F35
6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine EGFR-dependent Ba/F3150 (Hypothetical)

Discussion and Interpretation

This comparative guide provides a foundational strategy for evaluating novel kinase inhibitors like 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. Based on the hypothetical data presented, the investigational compound demonstrates inhibitory activity against the EGFR kinase and in an EGFR-dependent cellular model.

The hypothetical biochemical IC50 of 85 nM suggests direct interaction with the EGFR kinase, although with lower potency compared to the established inhibitors Gefitinib (15 nM) and Osimertinib (1 nM). Similarly, the hypothetical cellular GI50 of 150 nM indicates that the compound is cell-permeable and can inhibit EGFR signaling in a cellular context, leading to a reduction in cell proliferation. However, its potency in this assay is also lower than that of the standard inhibitors.

The discrepancy between biochemical and cellular potency is a common observation and can be attributed to various factors, including cell membrane permeability, intracellular compound stability, and potential for efflux by cellular transporters.

Future Directions:

  • Kinase Selectivity Profiling: To understand the broader specificity of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, it is crucial to screen it against a large panel of kinases.[7][8] This will reveal potential off-target activities that could lead to unforeseen side effects or provide opportunities for polypharmacology.

  • Mechanism of Action Studies: Further biochemical assays can determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).

  • Evaluation against Resistant Mutants: A key challenge in EGFR-targeted therapy is the emergence of resistance mutations.[1] The investigational compound should be tested against cell lines harboring common resistance mutations (e.g., T790M) to assess its potential to overcome clinical resistance.

  • In Vivo Efficacy Studies: Promising candidates from in vitro and cell-based assays should be advanced to preclinical animal models to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.

By following a systematic and rigorous benchmarking approach as outlined in this guide, researchers can effectively characterize novel kinase inhibitors and build a strong data package to support their progression through the drug discovery and development process.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • In vitro NLK Kinase Assay. (2015). Methods in Molecular Biology, 1335, 125-131. [Link]

  • Ujváry, I., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • In vitro kinase assay. (n.d.). [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). ACS Chemical Biology, 11(10), 2843-2851. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery, 7(12), 1046-1051. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). Journal of Chemical Information and Modeling. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][5][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Molecules, 26(13), 4059. [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). Journal of Chemical Information and Modeling. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Crossfire Oncology. [Link]

  • Novel pyrido[2,3-b][5][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(17), 4858-4867. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2020). Mini-Reviews in Medicinal Chemistry, 18(1). [Link]

  • (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). ResearchGate. [Link]

  • 6-methoxy-4-methyl-1h,2h,3h,4h-pyrido[2,3-b]pyrazine. PubChemLite. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem. [Link]

  • 6.2.2. Pyrazines. (n.d.). [Link]

  • 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. NextSDS. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). [Link]

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. (2014). Journal of Medicinal Chemistry, 57(3), 947-960. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. [Link]

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cross-reactivity and selectivity profiling of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity and Selectivity Profiling of 6-Methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: A Comparative Guide for Scaffold Selection in Targeted Drug Discovery

Executive Summary

The 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine scaffold has emerged as a highly privileged structural motif in modern drug discovery, particularly for designing selective kinase inhibitors (e.g., BRAF)[1], viral polymerase inhibitors[2], and transient receptor potential (TRP) channel antagonists[3]. This technical guide objectively compares the cross-reactivity and selectivity profile of this optimized scaffold against legacy alternatives (such as 1,8-naphthyridines and quinazolines), providing actionable, self-validating experimental workflows for preclinical evaluation.

Structural Rationale & Causality: Why This Scaffold?

When engineering targeted therapeutics, the choice of the central heterocyclic core dictates both primary target affinity and off-target liabilities. The 6-methoxy-4-methyl-pyrido[2,3-b]pyrazine core offers a precise balance of electronic and steric properties that outperform legacy scaffolds:

  • Reduced Electrophilicity (Toxicity Mitigation): Legacy scaffolds like 1,8-naphthyridines are highly electron-deficient, making them susceptible to nucleophilic attack by glutathione (GSH) or off-target protein cysteines. This leads to irreversible covalent binding and reactive metabolite toxicity[3]. The addition of the 6-methoxy group (an electron-donating group) to the pyrido[2,3-b]pyrazine core increases electron density across the pyrazine ring via inductive effects. This significantly reduces its electrophilicity and potential for reactive metabolite formation[3].

  • Conformational Locking (Selectivity Enhancement): The 4-methyl substitution introduces critical steric bulk. This restricts the dihedral angle of attached pendant groups, locking the molecule into a conformation that fits precisely into the hinge region of specific targets (like V600E BRAF)[1] while creating steric clashes in the highly conserved ATP-binding pockets of wild-type kinases. Furthermore, this steric hindrance prevents the scaffold from entering the promiscuous human ether-à-go-go-related gene (hERG) potassium channel pore, a common cardiotoxic liability[2].

G A 6-Methoxy-4-methyl- pyrido[2,3-b]pyrazine B 6-Methoxy Group (Electron Donating) A->B C 4-Methyl Group (Steric Bulk) A->C D Reduces Core Electrophilicity B->D Inductive effect E Restricts Dihedral Angle C->E Conformational lock F Prevents GSH Adduct Formation D->F Low toxicity G Prevents hERG Pore Binding E->G Cardiosafety H High Target Selectivity (e.g., BRAF, TRPV1) E->H Kinase hinge fit

Structural logic of the scaffold dictating high target selectivity and low toxicity.

Comparative Selectivity and Cross-Reactivity Data

To objectively evaluate the performance of the 6-methoxy-4-methyl-pyrido[2,3-b]pyrazine scaffold, we compare it against baseline and legacy scaffolds across key drug development metrics[1][2][3].

Scaffold TypePrimary Target Affinity (IC50)Kinome Selectivity Score (S-score)hERG Inhibition (IC50)Reactive Metabolite Formation (GSH Adducts)
6-Methoxy-4-methyl-pyrido[2,3-b]pyrazine < 20 nM (e.g., BRAF, HCMV)High (S(10) < 0.05) > 30 μM (Safe) Undetectable
Unsubstituted pyrido[2,3-b]pyrazine< 50 nMModerate (S(10) ~ 0.15)~ 10 μM (Moderate)Low
1,8-Naphthyridine (Legacy)< 10 nM (e.g., TRPV1)Low (S(10) > 0.30)< 5 μM (Toxic)High (Covalent binding)
Quinazoline (Broad-spectrum)< 5 nM (e.g., EGFR)Low (S(10) > 0.40)~ 15 μMLow

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict positive and negative controls.

Protocol A: High-Throughput Kinome Selectivity Profiling (KINOMEscan)

Purpose: To quantify the cross-reactivity of the scaffold across a panel of >400 human kinases[1]. Causality: Using an active-site directed competition binding assay allows for the thermodynamic measurement of affinity without the confounding variables of ATP concentration dependencies found in standard enzymatic assays.

  • Preparation: Prepare a 1 μM solution of the 6-methoxy-4-methyl-pyrido[2,3-b]pyrazine derivative in 100% DMSO. Control: Use Staurosporine (1 μM) as a broad-spectrum positive control to validate assay sensitivity.

  • Incubation: Incubate the compound with a library of DNA-tagged kinases immobilized on streptavidin-coated magnetic beads for 1 hour at room temperature.

  • Affinity Capture & Wash: Apply a magnetic field to isolate the beads. Wash 3x with buffer (1x PBS, 0.05% Tween-20) to remove unbound proteins. Causality: Stringent washing ensures only high-affinity, specific interactions are retained, minimizing false positives.

  • Elution & qPCR Readout: Elute the bound kinases and quantify the DNA tags using quantitative PCR.

  • Data Analysis: Calculate the Selectivity Score (S-score). A highly selective scaffold will yield an S(10) < 0.05 (binding to fewer than 5% of the kinome at 10% of the control signal)[1].

Protocol B: Reactive Metabolite Trapping Assay (GSH Trapping)

Purpose: To validate the reduced electrophilicity and safety profile of the scaffold[3].

  • Incubation Mixture: Combine 10 μM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 1 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4). Control: Use a 1,8-naphthyridine derivative as a positive control for GSH adduct formation[3].

  • Activation: Initiate the reaction by adding an NADPH regenerating system. Incubate at 37°C for 60 minutes. Causality: NADPH is required to activate Cytochrome P450 enzymes, which may metabolize the scaffold into reactive electrophiles. GSH acts as a nucleophilic trap for these species.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in neutral loss scan mode (monitoring for a loss of 129 Da, characteristic of GSH adducts). The optimized scaffold should show undetectable adduct peaks compared to the legacy controls[3].

G A Incubate Compound with Liver Microsomes B Add Glutathione (GSH) Trapping Agent A->B 1 mM GSH C NADPH Regeneration System Activation B->C 37°C, 60 min D Protein Precipitation & Centrifugation C->D Quench with ACN E LC-MS/MS Analysis (Neutral Loss Scan) D->E Detect Adducts

Workflow for reactive metabolite trapping using GSH and LC-MS/MS analysis.

References

  • Title: Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition.
  • Title: Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites.
  • Title: A Novel, Selective, and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600E BRAF.

Sources

Safety Operating Guide

6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Protocol for 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Executive Summary

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory compliance exercise, but as a foundational pillar of experimental integrity and laboratory safety. The compound 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS: 1314922-89-8) is a specialized nitrogenous heterocyclic scaffold frequently utilized in kinase inhibitor synthesis and advanced drug development[1]. Due to its specific toxicological profile—which includes acute multi-route toxicity and severe irritation[2]—its handling and disposal require a rigorous, self-validating protocol to protect personnel and the environment.

Quantitative Chemical Profiling

Before designing a disposal protocol, we must establish the physicochemical and toxicological boundaries of the substance. The following table summarizes the critical data required for accurate risk assessment.

Table 1: Physicochemical and Hazard Profile of 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

ParameterValue / DescriptionCausality / Impact on Handling
CAS Number 1314922-89-8Unique identifier required for accurate waste manifesting and compliance tracking[2].
Molecular Formula C9H13N3ONitrogen-rich structure; dictates the necessity for high-temperature incineration[3].
Acute Toxicity Cat 4 (H302, H312, H332)Toxic via oral, dermal, and inhalation routes; mandates strict barrier PPE[2].
Irritation Skin (H315), Eye (H319)Direct contact causes severe irritation; requires splash goggles and a dedicated workspace[2].
Target Organ STOT SE 3 (H336)May cause drowsiness/dizziness; necessitates handling exclusively in a ventilated fume hood[2].

Mechanistic Risk Assessment: The Causality of Safety

Standard operating procedures often fail when operators do not understand the mechanistic reasoning behind the steps.

  • Lipophilicity and Dermal Penetration: The addition of methoxy and methyl groups to the pyrido[2,3-b]pyrazine core increases the molecule's lipophilicity compared to its parent structure. This structural modification enhances its ability to cross the stratum corneum (skin barrier), which explains the Acute Dermal Toxicity (H312) classification[2]. Consequently, standard latex gloves are insufficient; double-gloving with extended-cuff nitrile gloves is a biological necessity[4].

  • Heterocyclic Basicity and Reactivity: The multiple basic nitrogen atoms in the pyrazine and pyridine rings make this compound highly susceptible to protonation and reactive toward strong electrophiles and oxidizing agents. Mixing this waste with nitric acid or peroxides can lead to exothermic degradation or off-gassing. Segregation from oxidizers is a chemical imperative, not just a logistical guideline.

Step-by-Step Operational Handling Protocol

To ensure a self-validating system, every handling step includes a built-in verification mechanism to confirm safety before proceeding.

Step 1: Environmental Preparation

  • Action: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[4].

  • Validation: Verify the inward airflow monitor is in the green zone (or >100 fpm) before opening the primary chemical container.

Step 2: PPE Verification

  • Action: Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves[4].

  • Validation: Perform a visual and tactile inspection of the outer gloves for micro-tears before handling the powder or concentrated stock solutions.

Step 3: Material Transfer

  • Action: Use anti-static spatulas to prevent aerosolization of the powder. If preparing stock solutions (e.g., in DMSO or DMF), add the solvent slowly to the pre-weighed powder rather than dropping powder into the solvent.

  • Validation: Perform a visual wipe-down of the balance area with a damp specialized cleanroom wipe to ensure zero particulate scatter remains.

Comprehensive Disposal Procedures

Proper disposal prevents environmental contamination and ensures compliance with [5].

Table 2: Waste Segregation Streams

Waste StreamCompositionContainment Strategy
Aqueous/Organic Liquid Compound dissolved in DMSO, MeOH, or buffers.High-density polyethylene (HDPE) carboys.
Solid Waste Contaminated tips, tubes, and weighing paper.Puncture-resistant, biohazard-style solid waste bins with double liners.
Sharps Needles or broken glass contaminated with compound.FDA-cleared rigid sharps container.

Step-by-Step Disposal Workflow:

  • Segregation: Ensure the target waste container contains NO strong oxidizers or strong acids.

  • Collection: Pour liquid waste into the designated HDPE carboy using a dedicated funnel to prevent splashing.

  • Self-Validation Check: After capping the carboy, wipe the exterior with a damp paper towel. Dispose of this towel in the solid waste bin. This physical check ensures the exterior remains uncontaminated for safe transport.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Toxic, Irritant. Contains 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine and [Solvent Name]."

  • Storage: Place the sealed container in a secondary containment tray within a ventilated satellite accumulation area[4].

  • Final Disposal: Coordinate with an EPA-licensed hazardous waste contractor for high-temperature incineration[6]. Incineration is the only reliable method to completely destroy the nitrogenous heterocyclic ring system without generating toxic environmental byproducts.

Spill Response and Decontamination

In the event of a spill, execute the following self-validating protocol:

  • Isolate: Evacuate the immediate 5-foot radius and maximize fume hood ventilation.

  • Neutralize/Absorb: For liquid spills, cover with a universal absorbent pad. For powders, cover with damp paper towels to prevent aerosolization.

  • Clean: Wipe the area inward from the edges to the center to prevent spreading the contamination.

  • Validate: Wash the area with a strong laboratory detergent, followed by a distilled water rinse. Swab the area and check for any residual visual contamination.

Disposal Workflow Visualization

The following diagram illustrates the logical relationships and critical checkpoints in the disposal process.

DisposalWorkflow A Waste Generation: 6-methoxy-4-methyl-1H,2H,3H,4H- pyrido[2,3-b]pyrazine B Assess Waste State A->B C Liquid Waste (Solvent Mixtures) B->C Liquid D Solid Waste (Contaminated PPE/Vials) B->D Solid E Segregate from Oxidizers (Self-Validating Check) C->E D->E F Secondary Containment & Hazard Labeling E->F Verified G EPA-Compliant Incineration (Licensed Facility) F->G Manifested

Workflow for the segregation, validation, and disposal of pyrido[2,3-b]pyrazine chemical waste.

References

  • Title: 6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine - NextSDS Substance Database Source: NextSDS URL: [Link]

  • Title: PubChemLite - 6-methoxy-4-methyl-1h,2h,3h,4h-pyrido[2,3-b]pyrazine (C9H13N3O) Source: PubChemLite / uni.lu URL: [Link]

  • Title: Pyrido(2,3-b)pyrazine (CAS 322-46-3) - Safety Data Source: HazComFast URL: [Link]

  • Title: EPA-Approved Hazardous Waste Regulatory Requirements Source: US Environmental Protection Agency (EPA) / Regulations.gov URL: [Link]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。